ZK824190 hydrochloride
説明
特性
IUPAC Name |
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4.ClH/c1-2-19(22(27)28)30-21-18(24)11-17(23)20(26-21)29-16-8-4-7-15(10-16)14-6-3-5-13(9-14)12-25;/h3-11,19H,2,12,25H2,1H3,(H,27,28);1H/t19-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYNABONTFZVBF-FSRHSHDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZK824190 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action as a Selective uPA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK824190 hydrochloride is a potent and selective, orally available small molecule inhibitor of urokinase plas-minogen activator (uPA), a serine protease implicated in the pathogenesis of inflammatory diseases, including multiple sclerosis. By targeting uPA, this compound disrupts the downstream proteolytic cascade that contributes to tissue degradation and neuroinflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, impact on signaling pathways, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound class.
Core Mechanism of Action: Selective Inhibition of Urokinase Plasminogen Activator (uPA)
This compound exerts its therapeutic effect through the selective inhibition of urokinase plasminogen activator (uPA), a key enzyme in the plasminogen activation system. uPA converts the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, has a broad substrate specificity, leading to the degradation of extracellular matrix (ECM) components and the activation of matrix metalloproteinases (MMPs).[1] This proteolytic cascade is crucial for cell migration and tissue remodeling. In pathological conditions such as multiple sclerosis, elevated uPA activity contributes to the breakdown of the blood-brain barrier and inflammatory cell infiltration into the central nervous system.
This compound acts as a competitive inhibitor, binding to the active site of uPA and preventing its interaction with plasminogen. This inhibition is selective for uPA over other related serine proteases like tissue plasminogen activator (tPA) and plasmin itself, which is crucial for minimizing off-target effects.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.
| Target Enzyme | IC50 (nM) | Reference |
| Urokinase Plasminogen Activator (uPA) | 237 | [2][3] |
| Tissue Plasminogen Activator (tPA) | 1600 | [2][3] |
| Plasmin | 1850 | [2][3] |
These data highlight the selectivity of this compound for uPA, with approximately 6.7-fold and 7.8-fold greater potency for uPA compared to tPA and plasmin, respectively.
Impact on Signaling Pathways
The inhibition of uPA by this compound disrupts the uPA/uPAR (urokinase plasminogen activator receptor) signaling cascade, which has significant downstream consequences on cellular function.
The uPA/uPAR Signaling Cascade
The binding of uPA to its cell surface receptor, uPAR, localizes the proteolytic activity of uPA to the cell surface. This initiates a cascade of events, including:
-
Extracellular Matrix Degradation: The localized conversion of plasminogen to plasmin leads to the degradation of the surrounding ECM, facilitating cell migration and invasion. Plasmin can also activate pro-MMPs into their active forms, further amplifying ECM degradation.
-
Intracellular Signaling: The uPA/uPAR complex interacts with other cell surface receptors, such as integrins and G-protein coupled receptors (GPCRs). This interaction triggers intracellular signaling pathways, including the JAK/STAT and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration.
By inhibiting uPA, this compound effectively attenuates these downstream signaling events, thereby reducing cell migration and invasion.
References
The Discovery and Synthesis of ZK824190 Hydrochloride: A Selective Urokinase Plasminogen Activator (uPA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824190 hydrochloride is a potent and selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA). The inhibition of uPA, a serine protease critically involved in the degradation of the extracellular matrix, has been identified as a promising therapeutic strategy in various pathologies, including cancer metastasis and inflammatory diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, consolidating available data for researchers and drug development professionals.
Discovery and Development
This compound emerged from a research program focused on identifying novel, selective inhibitors of urokinase plasminogen activator. While the initial discovery was not detailed in publicly available literature, related compounds from the same research series, such as ZK824859, were developed by Berlex Biosciences. The program aimed to design potent and orally bioavailable uPA inhibitors for the potential treatment of multiple sclerosis. This research led to the identification of a novel series of benzylamines as promising uPA inhibitors.
The discovery process likely involved the following workflow:
Caption: A logical workflow for the discovery and selection of a drug candidate like ZK824190.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of urokinase-type plasminogen activator. uPA is a key component of the plasminogen activation system, which plays a central role in extracellular matrix remodeling, cell migration, and tissue invasion.
The uPA signaling pathway is initiated by the binding of uPA to its cell surface receptor, uPAR. This binding localizes the proteolytic activity of uPA to the cell surface, leading to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum serine protease, can then degrade components of the extracellular matrix and activate other proteases, such as matrix metalloproteinases (MMPs). This cascade of events facilitates cell migration and invasion.
By inhibiting uPA, this compound blocks this cascade at a critical early step, thereby preventing the downstream effects of plasmin and MMP activation.
Caption: The inhibitory effect of this compound on the uPA signaling pathway.
Pharmacological Data
This compound demonstrates selectivity for uPA over other related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
| Target Enzyme | IC50 (nM) |
| uPA | 237 |
| tPA | 1600 |
| Plasmin | 1850 |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general synthetic route can be inferred from the chemical structure and related patent literature. The synthesis likely involves a multi-step process culminating in the formation of the final benzylamine (B48309) derivative, followed by conversion to the hydrochloride salt to improve solubility and stability.
A plausible, though unconfirmed, synthetic workflow is presented below:
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and not available in the public domain. However, standard methodologies for the key assays used to characterize uPA inhibitors are described below.
uPA Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. To each well of the microplate, add the uPA enzyme solution. c. Add the diluted inhibitor solutions to the respective wells. Include a control with solvent only. d. Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding the chromogenic substrate to each well. f. Monitor the change in absorbance over time at a wavelength appropriate for the substrate (e.g., 405 nm). g. Calculate the rate of reaction for each inhibitor concentration. h. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a selective and orally active inhibitor of urokinase-type plasminogen activator with potential therapeutic applications in diseases characterized by excessive tissue remodeling and cell invasion. While specific details of its discovery and synthesis remain proprietary, this guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and the general experimental approaches used for its characterization. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound.
The Potential Role of ZK824190 Hydrochloride in Multiple Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines the hypothetical role of ZK824190 hydrochloride in the context of multiple sclerosis (MS). This compound is a research compound, and to date, no direct preclinical or clinical studies have been published evaluating its efficacy in MS. The information presented herein is based on its known mechanism of action as a urokinase-type plasminogen activator (uPA) inhibitor and the established role of the uPA system in the pathophysiology of neuroinflammation.
Introduction to Multiple Sclerosis and the Urokinase-Type Plasminogen Activator System
Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). The pathology is characterized by the infiltration of autoreactive lymphocytes and macrophages across the blood-brain barrier (BBB), leading to focal areas of demyelination, axonal damage, and neurological dysfunction. While the exact etiology of MS remains elusive, it is understood that a complex interplay of genetic and environmental factors contributes to the autoimmune attack on the myelin sheath.
The urokinase-type plasminogen activator (uPA) system is a crucial enzymatic cascade involved in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Key components of this system include uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs). In the context of neuroinflammation, the uPA system is increasingly recognized as a significant contributor to the pathogenesis of MS.[1][2][3]
Elevated levels of uPA and uPAR have been identified in active MS lesions, particularly on infiltrating immune cells such as macrophages and microglia.[3] The binding of uPA to uPAR on the cell surface leads to the conversion of plasminogen to plasmin, a broad-spectrum serine protease. Plasmin, in turn, can degrade components of the extracellular matrix (ECM) and activate matrix metalloproteinases (MMPs), enzymes that play a critical role in the breakdown of the BBB.[3][4] This cascade of events is thought to facilitate the transmigration of inflammatory cells into the CNS, a pivotal step in the initiation and propagation of MS lesions.[3][5]
This compound: A Selective uPA Inhibitor
This compound is a selective, orally active inhibitor of urokinase-type plasminogen activator (uPA). Its inhibitory activity against uPA is significantly higher than its activity against tissue-type plasminogen activator (tPA) and plasmin, suggesting a specific mechanism of action.
Quantitative Data
The following table summarizes the known inhibitory concentrations (IC50) of this compound for key enzymes in the plasminogen activation system.
| Enzyme Target | IC50 (nM) |
| Urokinase-type Plasminogen Activator (uPA) | 237 |
| Tissue-type Plasminogen Activator (tPA) | 1600 |
| Plasmin | 1850 |
| Data sourced from publicly available product information. |
Hypothesized Role of this compound in Multiple Sclerosis
Based on its selective inhibition of uPA, it is hypothesized that this compound could ameliorate the pathology of multiple sclerosis through the following mechanisms:
-
Inhibition of Inflammatory Cell Infiltration: By blocking uPA activity, this compound may prevent the activation of plasmin and downstream MMPs, thereby maintaining the integrity of the blood-brain barrier and reducing the infiltration of pathogenic T-cells and macrophages into the CNS.
-
Modulation of Glial Cell Activation: The uPA/uPAR system is implicated in the activation of microglia and astrocytes, which contribute to the inflammatory milieu and neurotoxicity in MS. Inhibition of uPA could potentially dampen the pro-inflammatory responses of these glial cells.
-
Reduction of Fibrin (B1330869) Deposition: Fibrin deposition is a common feature in MS lesions and is associated with inflammation and axonal damage. By inhibiting a key component of the fibrinolytic system, the effects on fibrin clearance would need to be carefully evaluated, though the primary hypothesized benefit relates to mitigating inflammation-driven tissue damage.
It is noteworthy that some studies involving genetic knockout of uPA or uPAR in the experimental autoimmune encephalomyelitis (EAE) model of MS have shown disease exacerbation.[2] This suggests a complex, multifaceted role of the uPA system. However, pharmacological inhibition with a small molecule inhibitor may offer a more nuanced and temporally controlled intervention compared to a complete genetic ablation, potentially targeting the pathological upregulation of uPA during active disease phases without disrupting its physiological functions. Indeed, a study with another selective uPA inhibitor, ZK824859, demonstrated a reduction in clinical scores in EAE models, supporting the therapeutic potential of this approach.[6]
Proposed Preclinical Evaluation of this compound in an EAE Model
To investigate the therapeutic potential of this compound in multiple sclerosis, a preclinical study using the experimental autoimmune encephalomyelitis (EAE) mouse model is proposed.
Experimental Protocol
Objective: To assess the efficacy of this compound in preventing or reducing the clinical and pathological signs of EAE in C57BL/6 mice.
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
EAE Induction: Active EAE will be induced by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on day 0 and day 2.
Treatment Groups (n=10-15 mice per group):
-
Vehicle Control: Oral gavage with the vehicle solution daily.
-
This compound (Low Dose): Oral gavage with a predetermined low dose daily.
-
This compound (High Dose): Oral gavage with a predetermined high dose daily.
-
Positive Control (Fingolimod): Oral gavage with an approved MS therapeutic, such as Fingolimod, at a clinically relevant dose.
Treatment Administration: Prophylactic treatment will commence on the day of immunization (Day 0) and continue daily for the duration of the study (approx. 21-28 days). A separate therapeutic study arm could also be initiated upon the first appearance of clinical signs.
Outcome Measures:
-
Primary Outcome:
-
Clinical EAE Score: Mice will be monitored daily for clinical signs of EAE and scored on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Body Weight: Daily measurement of body weight as an indicator of general health.
-
-
Secondary Outcomes (at study termination):
-
Histopathology: Spinal cords will be collected for histological analysis using Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Immunohistochemistry: Spinal cord sections will be stained for markers of immune cell infiltration (e.g., CD4 for T-cells, Mac-3/Iba1 for macrophages/microglia).
-
Cytokine Analysis: Splenocytes and CNS-infiltrating cells will be isolated and analyzed for pro-inflammatory (e.g., IFN-γ, IL-17) and anti-inflammatory (e.g., IL-10) cytokine production by ELISA or flow cytometry.
-
Statistical Analysis: Clinical scores will be analyzed using a non-parametric test (e.g., Mann-Whitney U test). Histological and immunohistochemical data will be quantified and analyzed using ANOVA or t-tests.
Experimental Workflow Diagram
Proposed Signaling Pathway of this compound in MS
The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its therapeutic effects in multiple sclerosis.
Conclusion
This compound, as a selective inhibitor of uPA, presents a novel and compelling, yet hypothetical, therapeutic strategy for multiple sclerosis. By targeting the uPA/uPAR system, this compound has the potential to mitigate the key pathological events of inflammatory cell infiltration and blood-brain barrier breakdown that drive disease progression. The proposed preclinical studies in the EAE model are a critical next step to validate this hypothesis and determine the therapeutic feasibility of this compound for this debilitating neurological disease. Further research is warranted to elucidate the precise role of uPA inhibition in the complex inflammatory cascade of multiple sclerosis.
References
- 1. A Role for the Plasminogen Activator System in Inflammation and Neurodegeneration in the Central Nervous System during Experimental Allergic Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plasminogen activator system: involvement in central nervous system inflammation and a potential site for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasminogen activators in multiple sclerosis lesions: implications for the inflammatory response and axonal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pathophysiology of multiple sclerosis - Wikipedia [en.wikipedia.org]
- 6. Discovery of selective urokinase plasminogen activator (uPA) inhibitors as a potential treatment for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of ZK824190 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK824190 hydrochloride is a potent and selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer metastasis and other pathological processes.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for the determination of key parameters. The document also elucidates the critical role of the uPA signaling pathway in cellular function and describes the mechanism of action of this compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cancer research.
Core Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that while some data are readily available from suppliers and safety data sheets, specific experimental values for properties such as melting point, aqueous solubility, and pKa are not publicly documented. In such cases, this guide provides detailed, generalized experimental protocols for their determination.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-2-{[4-({3-[(aminomethyl)phenyl]oxy}-5-fluoro-2-pyridinyl)oxy]methyl}butanoic acid;hydrochloride | |
| CAS Number | 2629177-12-2 | [1][3] |
| Molecular Formula | C22H21ClF2N2O4 | [1] |
| Molecular Weight | 450.87 g/mol | |
| Physical State | Solid | [4] |
| Melting Point | No data available | [3][4] |
| pKa | No data available | |
| Solubility | Soluble in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (≥ 2.5 mg/mL) Soluble in 10% DMSO + 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL) Soluble in 10% DMSO + 90% Corn Oil (≥ 2.5 mg/mL) | [2] |
| Aqueous Solubility | No data available | |
| IC50 values | uPA: 237 nM tPA: 1600 nM Plasmin: 1850 nM | [1][2] |
Mechanism of Action and the uPA Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a crucial role in the activation of plasminogen to plasmin.[4][5] Plasmin, in turn, is a broad-spectrum protease that degrades components of the extracellular matrix (ECM), facilitating cell migration and invasion, processes that are central to cancer metastasis.[4] The uPA system is also involved in the activation of various growth factors and cytokines.[4]
The binding of uPA to its receptor, uPAR, at the cell surface localizes the proteolytic activity, enhancing its efficiency.[1][4] This interaction also triggers intracellular signaling cascades, including the FAK/Src and PI3K–AKT/ERK pathways, which promote cell migration and survival.[1][6] By inhibiting uPA, this compound disrupts these processes, thereby impeding tumor progression and metastasis.
Experimental Protocols
Determination of Melting Point
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is gradually increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded.
-
-
Data Analysis: The melting point is reported as a range. The experiment should be repeated at least three times to ensure accuracy.
Determination of Aqueous Solubility
Objective: To quantify the solubility of this compound in an aqueous medium.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in mg/mL or mol/L.
Determination of pKa
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
Method Selection: Spectrophotometric or potentiometric titration methods are commonly employed.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used.[9][10]
-
Spectrophotometric Titration:
-
A solution of this compound of known concentration is prepared.
-
The UV-Vis absorbance spectrum is recorded at various pH values.
-
The pKa is determined from the inflection point of the sigmoid curve obtained by plotting absorbance at a specific wavelength against pH.[7]
-
-
Potentiometric Titration:
-
A solution of this compound is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration.
-
The pKa is calculated from the pH at the half-equivalence point.
-
-
Data Analysis: The experiment is performed in triplicate, and the average pKa value is reported.
Determination of IC50
Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of uPA, tPA, and plasmin.
Methodology:
-
Assay Principle: A colorimetric or fluorometric enzymatic assay is typically used. A substrate that produces a detectable signal upon cleavage by the enzyme is employed.
-
Reagents and Materials:
-
Purified uPA, tPA, and plasmin enzymes.
-
Specific chromogenic or fluorogenic substrate for each enzyme.
-
Assay buffer.
-
This compound stock solution and serial dilutions.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
The enzyme and various concentrations of this compound are pre-incubated in the microplate wells.
-
The reaction is initiated by the addition of the substrate.
-
The change in absorbance or fluorescence is measured over time at a specific wavelength.
-
-
Data Analysis:
-
The rate of reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to a control with no inhibitor.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[11]
-
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 5. Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of uPA inhibits migration and PI3k/Akt signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Preclinical Research Overview of ZK824190 Hydrochloride: A Selective Urokinase-Type Plasminogen Activator (uPA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Data: In Vitro Inhibitory Activity
Quantitative analysis of the inhibitory potential of ZK824190 hydrochloride and its analogue ZK824859 against key serine proteases demonstrates their selectivity for uPA.
| Compound | Target | IC50 (nM) | Source |
| This compound | uPA | 237 | [1] |
| tPA | 1600 | [1] | |
| Plasmin | 1850 | [1] | |
| ZK824859 | human uPA | 79 | |
| tPA | 1580 | ||
| plasmin | 1330 |
Signaling Pathway: The uPA/uPAR System in Neuroinflammation
The mechanism of action of this compound is centered on the inhibition of the uPA/uPAR signaling pathway, which is a key driver of neuroinflammation. The following diagram illustrates the central role of uPA in this cascade.
Caption: The uPA/uPAR signaling cascade in neuroinflammation and the inhibitory action of ZK824190.
Experimental Protocols: In Vivo Efficacy Assessment in an EAE Model
While specific in vivo data for this compound is not publicly available, research on the closely related compound ZK824859 in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis provides a framework for its preclinical evaluation. The following is a representative protocol based on such studies.
Objective: To assess the efficacy of this compound in reducing the clinical severity of EAE in mice.
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
Induction of EAE:
-
Immunization: On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the central nervous system.
Dosing Regimen:
-
Test Article: this compound is administered orally, once daily, starting from the day of immunization (prophylactic) or from the onset of clinical signs (therapeutic).
-
Vehicle Control: A suitable vehicle (e.g., 0.5% carboxymethylcellulose) is administered to the control group.
-
Positive Control: A standard-of-care agent for multiple sclerosis (e.g., Fingolimod) can be used as a positive control.
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
Outcome Measures:
-
Primary: Mean clinical score, maximum clinical score, and disease incidence.
-
Secondary: Body weight changes, histological analysis of the spinal cord for inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining), and cytokine profiling from spleen or central nervous system tissue.
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests for clinical scores and a log-rank test for disease incidence.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a preclinical EAE study.
Caption: A generalized workflow for conducting an in vivo efficacy study of a uPA inhibitor in a mouse EAE model.
Conclusion and Future Directions
The available preclinical data, primarily from in vitro studies of this compound and in vivo studies of its close analogue ZK824859, suggest that selective uPA inhibition is a promising therapeutic strategy for multiple sclerosis. The potent and selective inhibitory profile of this compound warrants further investigation. Future preclinical studies should focus on generating a comprehensive in vivo dataset for this compound, including its pharmacokinetic profile, dose-response relationship in EAE models, and its effects on specific biomarkers of neuroinflammation. Such data will be critical for advancing this compound towards clinical development.
References
Urokinase Plasminogen Activator (uPA) in Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The urokinase plasminogen activator (uPA) system, a crucial component of extracellular proteolysis, is increasingly implicated in the pathophysiology of a wide range of central nervous system (CNS) disorders. Beyond its traditional role in fibrinolysis, uPA is a pleiotropic molecule that actively participates in neuroinflammation, blood-brain barrier (BBB) integrity, neuronal plasticity, and cell death. Dysregulation of uPA expression and activity is a common feature in conditions such as traumatic brain injury, multiple sclerosis, Alzheimer's disease, epilepsy, and stroke. This technical guide provides a comprehensive overview of the function of uPA in these disorders, presenting quantitative data, detailing key experimental methodologies, and illustrating the complex signaling pathways involved. Understanding the multifaceted role of uPA in the CNS is paramount for the development of novel therapeutic strategies targeting this critical enzymatic system.
The Role of uPA in CNS Pathophysiology
Traumatic Brain Injury (TBI)
Following a traumatic brain injury, there is a significant and time-dependent increase in uPA expression. This upregulation contributes to both beneficial and detrimental outcomes. While initially involved in tissue remodeling and repair, excessive uPA activity can lead to breakdown of the blood-brain barrier and vasodilation, potentially exacerbating secondary injury.[1]
Multiple Sclerosis (MS)
In multiple sclerosis, an autoimmune demyelinating disease, uPA and its receptor uPAR are significantly upregulated in active lesions. This increase is associated with the infiltration of inflammatory cells into the CNS, contributing to demyelination and axonal damage.
Alzheimer's Disease (AD)
The role of uPA in Alzheimer's disease is complex. While some studies suggest a neuroprotective role through the degradation of amyloid-beta (Aβ) plaques, others indicate that uPA and its receptor are upregulated in response to Aβ, potentially contributing to neuroinflammation and neuronal damage.[2]
Epilepsy
During epileptogenesis, the process by which a normal brain develops epilepsy, uPA expression and activity are significantly increased in brain regions susceptible to seizures.[1] This suggests a role for uPA in the synaptic reorganization and neuroinflammation associated with the development of epilepsy.
Ischemic Stroke
In the context of ischemic stroke, the expression of uPA and uPAR increases in the recovery stages.[3] The binding of uPA to uPAR is thought to play a central role in neurorepair processes following an acute ischemic injury.[3]
Quantitative Data on uPA in CNS Disorders
The following tables summarize the quantitative changes in uPA expression and activity observed in various CNS disorders.
| CNS Disorder | Brain Region/Fluid | Method | Analyte | Change vs. Control | Reference |
| Traumatic Brain Injury (TBI) | Pericontusional Tissue | Real-time PCR | uPA mRNA | 2.6-fold increase at 3 hours post-injury | [4] |
| Cerebrospinal Fluid (newborn pigs) | ELISA | uPA | Increased at 1 min post-FPI | [5][6] | |
| Multiple Sclerosis (MS) | Acute Lesions | ELISA | uPA | Highly significant increase (P < 0.0001) | [7] |
| Acute Lesions | ELISA | uPAR | Highly significant increase (P < 0.0001) | [7] | |
| Normal-Appearing White Matter | ELISA | uPAR | Highly significant increase (P < 0.0001) | [7] | |
| Alzheimer's Disease (AD) | Hippocampus, Superior Frontal Gyrus, Inferior Temporal Gyrus | Western Blot | uPAR protein | Significantly increased | [2] |
| Epilepsy | Epileptogenic Rat Hippocampus | Molecular Profiling | uPA expression | Sevenfold upregulation during epileptogenesis | [1] |
| Epileptogenic Rat Hippocampus | Zymography | uPA activity | Peaked at 1-4 days after status epilepticus | [1] | |
| Ischemic Stroke | Ischemic Tissue | Not specified | uPA concentration | Progressive increase 3-24 hours after injury | [3] |
Key Signaling Pathways Involving uPA
The diverse functions of uPA in the CNS are mediated through complex signaling pathways. The binding of uPA to its receptor, uPAR, initiates a cascade of intracellular events that involve interactions with other receptors, such as integrins and the low-density lipoprotein receptor-related protein 1 (LRP1), and activation of downstream kinases like extracellular signal-regulated kinase (ERK).
uPA-uPAR-Integrin Signaling
The interaction between uPAR and integrins is crucial for mediating uPA's effects on cell migration and adhesion. This signaling axis plays a significant role in the infiltration of immune cells in neuroinflammatory conditions.
References
- 1. Increased expression and activity of urokinase-type plasminogen activator during epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased expression of the urokinase plasminogen-activator receptor in amyloid beta peptide-treated human brain microglia and in AD brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional protein expression in human Alzheimer’s brain correlates with disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elkbiotech.com [elkbiotech.com]
- 5. uPA modulates the age-dependent effect of brain injury on cerebral hemodynamics through LRP and ERK MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uPA modulates the age-dependent effect of brain injury on cerebral hemodynamics through LRP and ERK MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urokinase-type Plasminogen Activator (uPA) Binding to the uPA Receptor (uPAR) Promotes Axonal Regeneration in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
ZK824190 Hydrochloride: A Selective Urokinase-Type Plasminogen Activator (uPA) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ZK824190 hydrochloride, a selective and orally available inhibitor of urokinase-type plasminogen activator (uPA). The document details its inhibitory activity against key serine proteases, outlines typical experimental methodologies for assessing such activity, and illustrates the relevant biological pathways.
Inhibitory Activity: IC50 Values
This compound demonstrates selective inhibition of uPA over other related serine proteases like tissue-type plasminogen activator (tPA) and plasmin. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting its higher potency for uPA.
| Enzyme Target | IC50 Value (nM) |
| Urokinase-type Plasminogen Activator (uPA) | 237[1][2][3][4][5][6][7] |
| Tissue-type Plasminogen Activator (tPA) | 1600[1][2][3][4][5][6][7] |
| Plasmin | 1850[1][2][3][4][5][6][7] |
These values indicate that this compound is approximately 6.7 times more selective for uPA than for tPA and about 7.8 times more selective for uPA than for plasmin. This selectivity is a critical attribute for therapeutic applications, minimizing off-target effects.
Signaling Pathway of Plasminogen Activation
The primary target of this compound, uPA, is a key enzyme in the plasminogen activation system. This system plays a crucial role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.[8][9][10][11] uPA, along with tPA, converts the inactive zymogen plasminogen into the active protease plasmin, which has broad substrate specificity.[8][9] The binding of uPA to its receptor (uPAR) on the cell surface localizes this proteolytic activity, influencing cell signaling and invasion.[8][9][10][11]
Caption: Plasminogen activation pathway and the inhibitory action of ZK824190 HCl.
Experimental Protocols: IC50 Determination
While the precise protocol used for this compound is proprietary, a general methodology for determining the IC50 value of a serine protease inhibitor can be described. This typically involves a chromogenic or fluorogenic substrate assay.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a target protease by 50%.
Materials:
-
Target enzymes (uPA, tPA, Plasmin)
-
Specific chromogenic or fluorogenic substrate for each enzyme
-
This compound (or test inhibitor) at various concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.4-8.5)
-
96-well microplate
-
Microplate reader
Generalized Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in assay buffer to achieve a range of test concentrations.
-
Prepare solutions of the target enzyme and its corresponding substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the target enzyme (e.g., uPA) to each well.
-
Add the various concentrations of the inhibitor to the wells. Include control wells with no inhibitor (100% activity) and wells with buffer only (background).
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the chromogenic or fluorogenic substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates against the control (no inhibitor) to determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
-
Caption: General experimental workflow for determining enzyme inhibitor IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. tebubio.com [tebubio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. urokinase inhibitor 1 — TargetMol Chemicals [targetmol.com]
- 8. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. mdpi.com [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
ZK824190 Hydrochloride: An In-Depth Technical Guide on Oral Availability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK824190 hydrochloride is a selective and orally available inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in the pathophysiology of various diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the oral availability and pharmacokinetic profile of this compound, with a focus on preclinical data in rat models. The document includes a summary of key pharmacokinetic parameters, a description of generalized experimental protocols for their determination, and a visualization of the uPA signaling pathway to provide context for its mechanism of action.
Introduction
The urokinase plasminogen activator system plays a crucial role in extracellular matrix degradation, cell migration, and tissue remodeling. Its dysregulation is a key factor in tumor invasion and metastasis. This compound has emerged as a promising therapeutic candidate due to its inhibitory action on uPA. Understanding its oral bioavailability and pharmacokinetic properties is paramount for its development as a clinical agent. This guide synthesizes available data to support further research and development efforts.
Pharmacokinetic Profile of this compound
Preclinical studies in rats have demonstrated that this compound possesses favorable oral pharmacokinetic properties. The key parameters determined from these studies are summarized in the table below.
Table 1: Oral Pharmacokinetic Parameters of ZK824190 in Rats
| Parameter | Value | Units |
| Dose | 2 | mg/kg |
| Oral Availability (F) | 55 | % |
| Peak Plasma Concentration (Cmax) | 0.64 | µg/mL |
| Area Under the Curve (AUC) | 2.2 | h*µg/mL |
| Half-life (t1/2) | 2.8 | hours |
Data sourced from commercially available information.
Experimental Protocols
While a specific, detailed experimental protocol for the pharmacokinetic studies of this compound is not publicly available, this section outlines a generalized methodology typically employed for such preclinical assessments in rats.
Animal Models
-
Species: Rat (Specific strain, e.g., Sprague-Dawley, Wistar, is typically specified).
-
Health Status: Healthy, male/female, within a specific age and weight range.
-
Housing: Housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water. Animals are typically fasted overnight before oral administration.
Drug Administration
-
Formulation: this compound is typically dissolved or suspended in a suitable vehicle for oral administration. Common vehicles include water, saline, or a solution containing a solubilizing agent like carboxymethylcellulose (CMC).
-
Route of Administration: Oral gavage is the standard method for precise dosing.
-
Dose: A specific dose, such as 2 mg/kg, is administered.
Sample Collection
-
Matrix: Blood samples are collected at predetermined time points post-administration.
-
Sampling Sites: Common sites for blood collection in rats include the tail vein, saphenous vein, or via cannulation of the jugular vein.
-
Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA, heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying drug concentrations in plasma.
-
Sample Preparation: Plasma samples typically undergo protein precipitation or liquid-liquid extraction to remove interfering substances before analysis.
-
Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., WinNonlin, Phoenix).
-
Analysis Method: A non-compartmental analysis (NCA) is typically used to determine parameters such as Cmax, Tmax, AUC, and t1/2.
-
Oral Bioavailability (F): This is calculated by comparing the AUC following oral administration to the AUC after intravenous (IV) administration of the same dose, corrected for dose differences if any (F = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100%).
Experimental Workflow Diagram
Caption: Generalized workflow for a preclinical oral pharmacokinetic study.
Urokinase Plasminogen Activator (uPA) Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the uPA signaling pathway. The following diagram illustrates the key components and interactions within this pathway.
ZK824190 Hydrochloride: A Technical Guide to Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the storage and stability of ZK824190 hydrochloride. As of December 2025, detailed quantitative stability studies, forced degradation pathways, and specific validated analytical methods for this compound are not extensively published in the public domain. The information herein is intended for research guidance and is compiled from supplier data sheets and general chemical knowledge. Researchers should conduct their own stability assessments for specific formulations and applications.
Introduction
This compound is a selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA).[1][2][3][4] It also demonstrates inhibitory activity against tissue-type plasminogen activator (tPA) and plasmin at higher concentrations.[1][2][4] Its role as a potential therapeutic agent, particularly in studies related to multiple sclerosis, necessitates a thorough understanding of its chemical stability and optimal storage conditions to ensure its integrity and activity for research and development purposes.[1][2][3][4] The hydrochloride salt form is noted to generally possess enhanced water solubility and stability compared to its free base form.[3]
Recommended Storage Conditions
Proper storage is critical to maintain the chemical and physical integrity of this compound. The following tables summarize the recommended storage conditions based on available supplier data.
Table 2.1: Storage of Solid (Powder) this compound
| Condition | Temperature | Duration | Source(s) |
| General Storage | Cool, dry, well-ventilated | Not Specified | [5] |
| Long-term | -20°C | Not Specified | |
| Alternative Long-term | -20°C | 3 years | |
| Alternative Mid-term | 4°C | 2 years |
Table 2.2: Storage of this compound in Solution
| Solvent | Temperature | Duration | Recommendations | Source(s) |
| Various | -80°C | 6 months | Sealed, away from moisture | |
| Various | -20°C | 1 month | Sealed, away from moisture |
Note: For solutions, it is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. For in vivo experiments, freshly prepared solutions are advised.[3]
Stability Profile
A comprehensive, publicly available stability profile for this compound is limited. A manufacturer's Safety Data Sheet (SDS) explicitly states "no data available" for chemical stability, reactivity, conditions to avoid, incompatible materials, and hazardous decomposition products.[5] This indicates that detailed stability-indicating assays and forced degradation studies have not been published.
The diagram below illustrates the general factors that can influence the stability of a chemical compound like this compound.
Caption: Factors Affecting ZK824190 HCl Stability.
General Experimental Protocol for Stability Assessment
While a specific, validated stability-indicating method for this compound is not publicly documented, a general workflow for assessing the stability of a new chemical entity is outlined below. This protocol is for informational purposes and would require optimization and validation for this compound.
Objective
To evaluate the stability of this compound under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and establish a stability profile.
Materials
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Controlled environment chambers (for temperature, humidity, and light)
General Workflow Diagram
Caption: Generalized Workflow for a Forced Degradation Study.
Mechanism of Action: uPA Signaling Pathway Inhibition
This compound functions by inhibiting the enzymatic activity of urokinase-type plasminogen activator (uPA). uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), a process involved in cell migration and tissue remodeling, which is implicated in the pathology of diseases like multiple sclerosis.
The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the uPA Pathway by ZK824190 HCl.
Conclusion
While this compound is a valuable tool for research, comprehensive public data on its stability is lacking. The general recommendation is to store the solid compound under cold (-20°C), dry conditions and to use solutions promptly, avoiding multiple freeze-thaw cycles. For any application requiring stringent quality control, it is imperative that researchers perform their own stability studies using validated analytical methods to ensure the integrity of the compound in their specific formulation and experimental context.
References
Methodological & Application
Application Notes and Protocols: ZK824190 Hydrochloride in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). It serves as a critical tool for investigating the pathogenesis of neuroinflammation and for the preclinical evaluation of potential therapeutic agents. ZK824190 hydrochloride is a selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA). The uPA system is implicated in inflammatory processes, and its inhibition presents a potential therapeutic strategy for diseases with an inflammatory component like multiple sclerosis. While specific preclinical data on this compound in EAE models is not extensively published, this document provides a detailed, representative protocol for its evaluation in a standard MOG35-55-induced EAE model in C57BL/6 mice, based on established methodologies for oral compounds in this model.
Mechanism of Action: The Urokinase Plasminogen Activator (uPA) System in Neuroinflammation
The urokinase plasminogen activator (uPA) and its receptor (uPAR) are key components of a proteolytic cascade that plays a role in tissue remodeling, cell migration, and inflammation. In the context of neuroinflammation, the uPA system is believed to contribute to the breakdown of the blood-brain barrier (BBB) and facilitate the infiltration of inflammatory cells into the central nervous system (CNS). By inhibiting uPA, this compound is hypothesized to mitigate these pathological processes.
Experimental Protocol: Evaluation of this compound in MOG35-55-Induced EAE in C57BL/6 Mice
This protocol outlines the induction of chronic EAE in C57BL/6 mice and a representative therapeutic treatment regimen with this compound administered orally.
Materials and Reagents
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTx)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Sterile phosphate-buffered saline (PBS)
-
Isoflurane for anesthesia
-
Sterile syringes and needles (27G)
-
Oral gavage needles
Experimental Workflow
Detailed Methodology
1. EAE Induction (Day 0)
-
Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
Anesthetize mice using isoflurane.
-
Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously (s.c.) at two sites on the flank (100 µL per site).
-
On the same day, administer 200 ng of Pertussis toxin (PTx) in 100 µL of PBS via intraperitoneal (i.p.) injection.
2. Second Pertussis Toxin Injection (Day 2)
-
Administer a second dose of 200 ng of PTx in 100 µL of PBS via i.p. injection.
3. Clinical Monitoring (From Day 7 onwards)
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
Use a standard 0-5 scoring system for clinical assessment:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state (euthanize immediately)
-
-
Provide supportive care (e.g., moistened food on the cage floor) for animals with severe paralysis.
4. Treatment with this compound (Therapeutic Regimen)
-
Begin treatment upon the onset of clinical signs (typically around day 10-12 post-immunization).
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle daily via oral gavage. The exact dosage should be determined based on preliminary dose-finding studies. A starting point could be in the range of 10-50 mg/kg, based on typical oral administration of small molecules in mice.
-
Continue daily treatment until the experimental endpoint (e.g., Day 30).
5. Endpoint and Tissue Collection (Day 30)
-
At the end of the study, euthanize mice according to institutional guidelines.
-
Perfuse animals with PBS.
-
Collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and/or flow cytometry.
Data Presentation
Quantitative data should be summarized for clear comparison between treatment groups.
Table 1: Clinical Score and Body Weight Data (Representative)
| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Mean Body Weight Change from Baseline (%) |
| Vehicle Control | 11.5 ± 1.2 | 3.2 ± 0.4 | -15.2 ± 2.5 |
| ZK824190 (10 mg/kg) | 13.1 ± 1.5 | 2.5 ± 0.3 | -10.8 ± 2.1 |
| ZK824190 (50 mg/kg) | 14.8 ± 1.8 | 1.8 ± 0.2 | -5.5 ± 1.8 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Histological Analysis of Spinal Cord (Representative)
| Treatment Group | Inflammation Score (0-4) | Demyelination Score (0-3) |
| Vehicle Control | 3.5 ± 0.3 | 2.6 ± 0.2 |
| ZK824190 (10 mg/kg) | 2.4 ± 0.2 | 1.8 ± 0.3 |
| ZK824190 (50 mg/kg) | 1.5 ± 0.2 | 1.1 ± 0.2 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Conclusion
This document provides a comprehensive, though representative, protocol for the evaluation of this compound in a mouse model of EAE. As a selective oral inhibitor of uPA, this compound holds potential for mitigating neuroinflammation. The provided experimental design, workflow, and data presentation structure offer a robust framework for preclinical assessment. Researchers should optimize parameters such as dosage and treatment schedule based on their specific experimental goals and the pharmacokinetic properties of the compound.
Application Notes and Protocols: In Vitro uPA Enzymatic Assay Using ZK824190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration.[1][2] Its involvement in tumor invasion and metastasis has made it a significant target for cancer therapy.[3] These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the activity of uPA and to evaluate the inhibitory effects of ZK824190 hydrochloride, a selective uPA inhibitor.[4][5][6][7][8]
This compound has been identified as an orally available and selective inhibitor of uPA.[4][5][6][7][8] Understanding its inhibitory profile is crucial for the development of potential therapeutics targeting uPA-mediated pathologies.
Data Presentation
Inhibitor Profile: this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. uPA |
| uPA (urokinase-type Plasminogen Activator) | 237 | - |
| tPA (tissue-type Plasminogen Activator) | 1600 | ~6.7-fold |
| Plasmin | 1850 | ~7.8-fold |
Table 1: Inhibitory potency (IC50) of this compound against uPA and related serine proteases. Data sourced from multiple references.[4][5][6][7][8]
Experimental Protocols
This section outlines the detailed methodology for performing a chromogenic in vitro uPA enzymatic assay to assess the inhibitory activity of this compound. The assay principle relies on the cleavage of a chromogenic substrate by uPA, leading to the release of a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm.[1][2][9]
Materials and Reagents
-
Enzyme: Human uPA (two-chain, high molecular weight)
-
Inhibitor: this compound
-
Substrate: Chromogenic uPA substrate (e.g., pyro-Glu-Gly-Arg-pNA, S-2444)[9][10]
-
Assay Buffer: 50 mM Tris-HCl, 38 mM NaCl, pH 8.8 at 25°C[9]
-
Solvent for Inhibitor: Distilled water or a suitable buffer[9]
-
Microplate: 96-well, flat-bottom, clear
-
Microplate Reader: Capable of measuring absorbance at 405 nm
-
Incubator: Set to 37°C
Reagent Preparation
-
Assay Buffer (1X): Prepare a 1X working solution of the assay buffer.
-
Human uPA Solution: Reconstitute lyophilized human uPA in assay buffer to a stock concentration of 100 units/mL. Further dilute to a working concentration of 1 unit/mL in assay buffer.
-
Chromogenic Substrate Solution: Prepare a 1 mM stock solution of the chromogenic substrate in distilled water.[9]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing (e.g., 0.1 nM to 10 µM).
Assay Procedure
-
Plate Setup: Add 20 µL of the different this compound dilutions to the wells of a 96-well microplate. Include a vehicle control (solvent only) and a no-enzyme control (assay buffer only).
-
Enzyme Addition: Add 20 µL of the 1 unit/mL human uPA solution to all wells except the no-enzyme control.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the 1 mM chromogenic substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 60 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA405/min).
-
Subtract the background rate from the no-enzyme control wells.
-
Normalize the data by expressing the reaction rates as a percentage of the vehicle control (100% activity).
-
Plot the percentage of uPA activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
uPA Enzymatic Assay Workflow
Caption: Workflow for the in vitro uPA enzymatic assay with this compound.
Mechanism of uPA Inhibition
Caption: Inhibition of uPA by this compound prevents substrate cleavage.
References
- 1. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. ZK824190 HCl | this compound | uPA Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZK824190 Hydrochloride in Cell Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824190 hydrochloride is a potent and selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA). The uPA system is a critical component of the extracellular matrix (ECM) remodeling machinery and is intricately involved in physiological and pathological cell migration, including tumor cell invasion and metastasis. By inhibiting uPA, this compound offers a valuable tool for investigating the mechanisms of cell migration and for exploring potential therapeutic strategies to impede cancer progression. These application notes provide detailed protocols for utilizing this compound in common cell migration assays and summarize relevant quantitative data to guide experimental design.
Mechanism of Action
This compound exerts its inhibitory effect on cell migration primarily by targeting urokinase-type plasminogen activator (uPA). uPA is a serine protease that, upon binding to its cell surface receptor (uPAR), converts plasminogen to plasmin. Plasmin, in turn, activates matrix metalloproteinases (MMPs) and degrades various components of the extracellular matrix (ECM), a crucial step for cell motility. Furthermore, the binding of uPA to uPAR initiates intracellular signaling cascades that promote cell migration, proliferation, and survival. This compound directly inhibits the catalytic activity of uPA, thereby preventing the downstream events that lead to ECM degradation and cell movement.[1]
Data Presentation
The following table summarizes the inhibitory concentrations of this compound and other relevant uPA inhibitors. It is important to note that the optimal concentration of this compound for cell migration studies should be determined empirically for each cell line and experimental condition.
| Compound | Target | IC50 (Enzymatic Assay) | Effective Concentration in Cell Migration Assay | Cell Line(s) | Assay Type | Reference |
| This compound | uPA | 237 nM | Suggested starting range: 1-10 µM (empirical validation required) | Not specified in literature | Not specified in literature | [1] |
| tPA | 1600 nM | [1] | ||||
| Plasmin | 1850 nM | [1] | ||||
| WX-UK1 | uPA | Not specified | ~50% invasion inhibition at unspecified concentration | FaDu, HeLa | Matrigel invasion chamber, Spheroid cocultivation | |
| BC-11 | uPA | Not specified | 10 µM | AT84-uPAR | Real-time cell analysis (migration) | |
| Amiloride | uPA | Not specified | Dose-dependent inhibition (e.g., significant effect at various concentrations on HeLa cells) | HeLa | Scratch assay, Transwell chamber assay |
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This protocol is designed to assess the effect of this compound on the collective migration of a confluent cell monolayer.
Materials:
-
Cells of interest (e.g., cancer cell line with known uPA/uPAR expression)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips or a scratch-making tool
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 4-6 hours to minimize cell proliferation.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x). Mark the position of the image for subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time Points): Capture images of the same marked areas at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width.
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay evaluates the effect of this compound on the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Cells of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound stock solution
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde for fixation
-
Crystal violet staining solution (e.g., 0.1% in 20% methanol)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Add 100-200 µL of the treated cell suspension to the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration in the control group (typically 6-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-15 minutes.
-
Staining: Stain the fixed cells by immersing the insert in crystal violet solution for 15-20 minutes.
-
Washing: Gently wash the insert with water to remove excess stain and allow it to air dry.
-
Imaging and Quantification: Using a microscope, count the number of stained cells on the membrane in several random fields of view. Calculate the average number of migrated cells per field for each treatment condition.
Visualization of Signaling Pathways and Workflows
Caption: uPA/uPAR signaling pathway and the inhibitory action of ZK824190.
Caption: Experimental workflow for a wound healing (scratch) assay.
Caption: Experimental workflow for a Transwell migration assay.
References
Application Notes and Protocols: Dosing Regimen of ZK824190 Hydrochloride in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of ZK824190 hydrochloride, a selective urokinase-type plasminogen activator (uPA) inhibitor, in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for multiple sclerosis. The protocols are based on established EAE induction methods and dosing information for a closely related compound, ZK824859, from the same chemical series.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is an animal model of the human inflammatory demyelinating disease, multiple sclerosis (MS). It is characterized by inflammation of the central nervous system (CNS), demyelination, and axonal damage, leading to progressive paralysis. The urokinase-type plasminogen activator (uPA) system is implicated in the pathogenesis of MS, and its inhibition presents a potential therapeutic strategy. This compound is a selective inhibitor of uPA. A structurally related compound, ZK824859, has been shown to be effective in reducing clinical scores in mouse EAE models, suggesting the therapeutic potential of this class of inhibitors for MS.
Compound Information
| Compound | Description | IC50 Values | In Vivo Pharmacokinetics (Rat) |
| This compound | Selective, orally active urokinase-type plasminogen activator (uPA) inhibitor. | uPA: 237 nMtPA: 1600 nMPlasmin: 1850 nM | 2 mg/kg, PO: - Oral Availability (F): 55%- Cmax: 0.64 µg/mL- T1/2: 2.8 h |
| ZK824859 | A close structural analog of ZK824190. | uPA: 79 nMtPA: 1580 nMPlasmin: 1330 nM | Not explicitly stated, but described as having acceptable oral bioavailability in rats. |
Dosing Regimen in Chronic Mouse EAE Model
The following dosing regimen is based on a study using the related compound ZK824859 in a chronic mouse EAE model. This information can serve as a starting point for dose-range finding studies with this compound.
| Compound | Dose | Administration Route | Frequency | Duration | Observed Effect |
| ZK824859 | 50 mg/kg | Not specified, likely oral (p.o.) | Twice daily (b.i.d.) | 25 days | Complete prevention of disease development.[1] |
| 25 mg/kg | Not specified, likely oral (p.o.) | Twice daily (b.i.d.) | 25 days | No effect on clinical scores.[1] | |
| 10 mg/kg | Not specified, likely oral (p.o.) | Twice daily (b.i.d.) | 25 days | No effect on clinical scores.[1] |
Note: Given that ZK824190 is described as orally available, oral gavage is the recommended route of administration for in vivo studies.
Experimental Protocol: Induction of Chronic EAE in C57BL/6 Mice and Treatment
This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, followed by prophylactic treatment with a uPA inhibitor.
Materials
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Isoflurane for anesthesia
-
Syringes and needles (various sizes)
-
Animal balance
-
Scoring sheet for clinical signs
Experimental Workflow
Procedure
-
Acclimatization: Acclimatize female C57BL/6 mice for at least 7 days before the start of the experiment.
-
Preparation of MOG35-55 Emulsion:
-
On Day 0, prepare an emulsion of MOG35-55 peptide in CFA.
-
The final concentration of MOG35-55 should be 1 mg/mL and M. tuberculosis H37Ra at 4 mg/mL.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a stable, thick, white emulsion is formed.
-
-
Immunization (Day 0):
-
Lightly anesthetize the mice with isoflurane.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank.
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
On Day 0, shortly after immunization, administer 200 ng of pertussis toxin intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
On Day 2, administer a second dose of 200 ng of pertussis toxin i.p.
-
-
Treatment with this compound (Prophylactic Regimen):
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Beginning on Day 0 and continuing for 25 days, administer the appropriate dose of this compound or vehicle to the control group via oral gavage (p.o.) twice daily (b.i.d.).
-
Based on the data for ZK824859, a starting dose of 50 mg/kg is recommended, with lower doses for dose-response studies.
-
-
Monitoring of Clinical Signs:
-
From Day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.
-
Use the following standard EAE scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Endpoint Analysis
At the end of the study (e.g., Day 28), mice can be euthanized, and the brain and spinal cord can be collected for further analysis, such as:
-
Histopathology: Hematoxylin and eosin (B541160) (H&E) staining for inflammation and Luxol fast blue (LFB) staining for demyelination.
-
Immunohistochemistry: Staining for immune cell markers (e.g., CD4, F4/80) and glial activation markers (e.g., GFAP, Iba1).
-
Flow Cytometry: Analysis of immune cell populations in the CNS and secondary lymphoid organs.
Signaling Pathway
The therapeutic effect of this compound in EAE is hypothesized to be mediated through the inhibition of the uPA signaling pathway, which plays a role in neuroinflammation.
By inhibiting uPA, this compound is expected to reduce the activation of plasmin and downstream matrix metalloproteinases (MMPs). This can lead to the stabilization of the blood-brain barrier, reduced infiltration of inflammatory cells into the CNS, and ultimately, amelioration of demyelination and axonal damage.
Disclaimer
This document is intended for research purposes only. The provided protocols and dosing information should be adapted and optimized by the end-user for their specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Preparing ZK824190 Hydrochloride Solutions for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824190 hydrochloride is a selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA).[1] The uPA system is implicated in various physiological and pathological processes, including fibrinolysis, cell migration, and tumor metastasis. As an inhibitor of uPA, this compound is a valuable tool for in vivo studies investigating the role of this enzyme in diseases such as multiple sclerosis.[1] Proper preparation of dosing solutions is critical for obtaining reliable and reproducible results in animal studies. This document provides a detailed protocol for preparing this compound solutions for in vivo administration, with a focus on vehicle selection, solubility testing, and solution stability.
Quantitative Data Summary
Due to the limited publicly available data on the solubility of this compound, it is imperative for the researcher to perform initial solubility assessments. The following table provides a structured template for summarizing experimentally determined solubility data for this compound in common, well-tolerated vehicles for in vivo studies.
| Vehicle | Composition | Maximum Solubility (mg/mL) at RT | Maximum Solubility (mg/mL) at 37°C | Observations (e.g., clarity, precipitation) |
| Aqueous Vehicles | ||||
| Sterile Water for Injection | H₂O | To be determined | To be determined | |
| 0.9% Saline | 0.9% NaCl in H₂O | To be determined | To be determined | |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | To be determined | To be determined | |
| 5% Dextrose in Water (D5W) | 5% Dextrose in H₂O | To be determined | To be determined | |
| Co-solvent Systems | ||||
| 10% DMSO / 90% Saline | 10% Dimethyl Sulfoxide, 90% 0.9% NaCl | To be determined | To be determined | |
| 10% Ethanol / 90% Saline | 10% Ethanol, 90% 0.9% NaCl | To be determined | To be determined | |
| 40% PEG 400 / 60% Saline | 40% Polyethylene Glycol 400, 60% 0.9% NaCl | To be determined | To be determined | |
| 5% DMSO / 40% PEG 400 / 55% Saline | 5% DMSO, 40% PEG 400, 55% 0.9% NaCl | To be determined | To be determined | |
| Suspension Vehicles | ||||
| 0.5% Carboxymethylcellulose (CMC) in Water | 0.5% (w/v) Sodium CMC in H₂O | To be determined | To be determined | Note particle size and homogeneity |
| 1% Tween 80 in Water | 1% (v/v) Polysorbate 80 in H₂O | To be determined | To be determined |
Experimental Protocols
Preliminary Solubility Assessment
Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles.
Materials:
-
This compound powder
-
Selected vehicles (see table above)
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Microcentrifuge
-
Calibrated balance
-
Spatula
-
Small glass vials or microcentrifuge tubes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 2 mg) and place it into a vial.
-
Add a small, measured volume of the first vehicle to be tested (e.g., 100 µL) to achieve a high initial concentration (e.g., 20 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for undissolved particles.
-
If the compound has not fully dissolved, place the vial in a 37°C water bath for 15-30 minutes and vortex again.
-
If the compound is still not dissolved, add an additional known volume of the vehicle (e.g., 100 µL) to decrease the concentration.
-
Repeat steps 3-6 until the compound is fully dissolved. The concentration at which the compound dissolves is the approximate solubility.
-
If the compound dissolves immediately, start with a higher amount of this compound in the next iteration to determine the upper limit of solubility.
-
Record all observations, including the final concentration, in the data table.
-
Repeat this process for each selected vehicle.
Preparation of a Dosing Solution
Objective: To prepare a clear, stable solution of this compound for in vivo administration based on the results of the preliminary solubility assessment.
Materials:
-
This compound powder
-
Selected vehicle with known, adequate solubility
-
Sterile, conical tubes or vials
-
Calibrated balance
-
Pipettes
-
Vortex mixer
-
Sterile filter (0.22 µm), if required for the route of administration (e.g., intravenous)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume.
-
Weigh the calculated amount of this compound and place it in a sterile tube.
-
Add approximately 80% of the final volume of the selected vehicle to the tube.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used if it was found to aid dissolution in the solubility assessment.
-
Once dissolved, add the remaining vehicle to reach the final desired volume.
-
Vortex again to ensure homogeneity.
-
Visually inspect the final solution for clarity and any particulate matter.
-
If required for the administration route, sterile filter the solution using a 0.22 µm filter.
-
Store the prepared solution appropriately (typically at 2-8°C for short-term storage, protected from light) and assess its stability over the intended period of use.
Preparation of a Dosing Suspension (if necessary)
Objective: To prepare a uniform suspension of this compound if it has poor solubility in appropriate solution vehicles.
Materials:
-
This compound powder
-
Selected suspension vehicle (e.g., 0.5% CMC)
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator (optional)
-
Stir plate and stir bar
Procedure:
-
If starting with larger crystals, gently grind the this compound powder in a mortar and pestle to a fine, uniform powder.
-
Weigh the required amount of the powder.
-
Prepare the suspension vehicle (e.g., dissolve 0.5g of sodium CMC in 100 mL of sterile water with stirring).
-
In a sterile container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing.
-
For a more uniform suspension, use a homogenizer or sonicator according to the manufacturer's instructions.
-
Continuously stir the suspension until administration to ensure homogeneity. Always re-suspend thoroughly before each dose is drawn.
Mandatory Visualizations
Urokinase-type Plasminogen Activator (uPA) Signaling Pathway
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions for in vivo studies.
References
Application Notes and Protocols for Measuring ZK824190 Hydrochloride Activity using a Chromogenic Substrate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824190 hydrochloride is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, metastasis, and angiogenesis.[1][2] Accurate measurement of the inhibitory activity of this compound is essential for its preclinical and clinical development. This document provides detailed application notes and protocols for determining the activity of this compound using a chromogenic substrate assay.
The principle of this assay is based on the enzymatic activity of uPA, which cleaves a specific chromogenic substrate, resulting in the release of a colored product (p-nitroaniline, pNA). The rate of color development is directly proportional to the uPA activity and can be measured spectrophotometrically. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, allowing for the quantification of its inhibitory potency.
Data Presentation
The inhibitory activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Inhibitory Activity of this compound against uPA and Related Proteases
| Enzyme | IC50 (nM) |
| uPA (urokinase Plasminogen Activator) | 237[1][2] |
| tPA (tissue Plasminogen Activator) | 1600[1][2] |
| Plasmin | 1850[1][2] |
Signaling Pathway
The urokinase plasminogen activator system plays a pivotal role in extracellular matrix degradation, a key process in cancer cell invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade.
Experimental Protocols
Two primary types of chromogenic substrate assays can be employed to measure uPA activity and its inhibition by this compound: a direct assay and an indirect assay.
Experimental Workflow
Protocol 1: Direct Chromogenic Substrate Assay
This protocol utilizes a chromogenic substrate that is directly cleaved by uPA. A common substrate for this purpose is S-2444 (pyro-Glu-Gly-Arg-pNA).
Materials:
-
Human urokinase Plasminogen Activator (uPA), high molecular weight
-
Chromogenic substrate S-2444 (pyro-Glu-Gly-Arg-pNA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of uPA in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
Prepare a stock solution of S-2444 in sterile water.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well microplate.
-
Add 10 µL of the this compound dilutions to the test wells. Add 10 µL of assay buffer (with the same concentration of solvent as the inhibitor) to the control wells.
-
Add 20 µL of the uPA solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the S-2444 solution to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ of inhibitor / V₀ of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Indirect Chromogenic Substrate Assay
This protocol involves the uPA-mediated activation of plasminogen to plasmin. The generated plasmin then cleaves a plasmin-specific chromogenic substrate.
Materials:
-
Human urokinase Plasminogen Activator (uPA), high molecular weight
-
Human plasminogen
-
Plasmin-specific chromogenic substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of uPA, plasminogen, and the plasmin-specific chromogenic substrate in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
-
Assay Setup:
-
Add 40 µL of assay buffer to all wells of a 96-well microplate.
-
Add 10 µL of the this compound dilutions to the test wells. Add 10 µL of assay buffer (with solvent) to the control wells.
-
Add 20 µL of the uPA solution to all wells.
-
Add 10 µL of the plasminogen solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the plasmin-specific chromogenic substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
Follow the same data analysis steps as described in Protocol 1 to determine the IC50 value of this compound.
-
Conclusion
The chromogenic substrate assays described provide robust and reliable methods for quantifying the inhibitory activity of this compound against uPA. The choice between the direct and indirect assay will depend on the specific research question and available reagents. These protocols can be adapted for high-throughput screening of other potential uPA inhibitors. Careful execution of these protocols will yield accurate and reproducible data crucial for the characterization and development of novel therapeutics targeting the uPA system.
References
Application Notes and Protocols: ZK824190 Hydrochloride in Primary Glial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824190 hydrochloride is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA).[1][2] The uPA system, which includes uPA and its receptor (uPAR), is increasingly recognized for its significant role in neuroinflammation and the activation of glial cells, such as microglia and astrocytes.[1][3][4] Under pathological conditions in the central nervous system (CNS), the expression of both uPA and uPAR is upregulated on microglia and astrocytes, contributing to inflammatory responses.[2][5][6]
The binding of uPA to uPAR on the surface of glial cells can initiate a cascade of events, including the conversion of plasminogen to plasmin, which in turn can degrade the extracellular matrix and activate other signaling molecules.[7] Furthermore, the uPA-uPAR interaction can trigger intracellular signaling pathways like MAPK/ERK and JAK/STAT, leading to glial cell activation, proliferation, and migration, sometimes independent of uPA's proteolytic activity.[3][8] As an inhibitor of uPA's enzymatic function, this compound offers a valuable tool to investigate the proteolytic-dependent mechanisms of uPA in primary glial cell cultures and to explore its potential as a modulator of neuroinflammation.
These application notes provide detailed protocols for utilizing this compound to study its effects on the inflammatory responses of primary microglia and astrocytes.
Hypothetical Signaling Pathway of uPA in Glial Cells
The following diagram illustrates the proposed signaling pathway of urokinase-type plasminogen activator (uPA) in glial cells and the putative point of inhibition by this compound.
References
- 1. Microglia and the urokinase plasminogen activator receptor/uPA system in innate brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglia and the urokinase plasminogen activator receptor/uPA system in innate brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The uPA/uPAR system in astrocytic wound healing [sjzsyj.com.cn]
- 4. Urokinase-type plasminogen activator (uPA) and its receptor (uPAR) promote neurorepair in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urokinase plasminogen activator is elevated in human astrocytic gliomas relative to normal adjacent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of urokinase-type plasminogen activator receptor (uPAR) in primary central nervous system neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: ZK824190 Hydrochloride for In Vitro Inhibition of Astrocyte Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrocytes, the most abundant glial cells in the central nervous system (CNS), play a crucial role in both physiological and pathological processes.[1][2] Their migration is essential for development, wound healing, and glial scar formation following injury.[1] However, excessive astrocyte migration can also contribute to the progression of diseases such as glioma.[3] Therefore, identifying compounds that can modulate astrocyte migration is of significant interest in neuroscience and drug development.
ZK824190 hydrochloride is a selective inhibitor of the urokinase-type plasminogen activator (uPA).[4][5] The uPA system is known to be involved in extracellular matrix remodeling, a critical step in cell migration. While direct studies on the effect of this compound on astrocyte migration are not yet available, its mechanism of action suggests it as a potential candidate for inhibiting this process.
These application notes provide detailed protocols for investigating the potential inhibitory effects of this compound on astrocyte migration in vitro, utilizing two standard methods: the Scratch Wound Healing Assay and the Transwell (Boyden Chamber) Assay.
Hypothetical Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments when testing the inhibitory effect of this compound on astrocyte migration.
Table 1: Hypothetical Effect of this compound on Astrocyte Migration in a Scratch Wound Healing Assay
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h | Wound Closure (%) at 48h |
| Vehicle Control (DMSO) | - | 55.2 ± 4.8 | 95.1 ± 3.2 |
| This compound | 1 | 42.1 ± 5.1 | 78.3 ± 4.5 |
| This compound | 10 | 25.7 ± 3.9 | 45.6 ± 5.0 |
| This compound | 50 | 10.3 ± 2.5 | 18.9 ± 3.1 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Effect of this compound on Astrocyte Migration in a Transwell Assay
| Treatment Group | Concentration (µM) | Number of Migrated Cells | % Inhibition of Migration |
| Vehicle Control (DMSO) | - | 450 ± 35 | 0 |
| This compound | 1 | 310 ± 28 | 31.1 |
| This compound | 10 | 185 ± 22 | 58.9 |
| This compound | 50 | 75 ± 15 | 83.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Scratch Wound Healing Assay
This assay provides a straightforward method to assess collective cell migration in a two-dimensional context.[6][7]
Materials:
-
Primary astrocytes or an astrocyte cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL or 1 mL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed astrocytes in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[8][9]
-
Serum Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 2-4 hours to synchronize the cell cycle and minimize proliferation.[6]
-
Creating the Scratch: Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.[8][9] Apply firm, consistent pressure to ensure a clean, cell-free gap.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[9]
-
Treatment: Add fresh culture medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.[8]
-
Data Analysis: Measure the width of the scratch at multiple points for each image and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Caption: Workflow for the Scratch Wound Healing Assay.
Transwell (Boyden Chamber) Assay
This assay measures the chemotactic migration of cells through a porous membrane in response to a chemoattractant.[10][11]
Materials:
-
Primary astrocytes or an astrocyte cell line
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture astrocytes to sub-confluency. Prior to the assay, serum-starve the cells for 4-6 hours. Harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[12]
-
Place the Transwell inserts into the wells.
-
Add 200 µL of the cell suspension to the upper chamber of each insert.
-
Add different concentrations of this compound or vehicle control to the upper chamber along with the cells.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO2, allowing the cells to migrate through the porous membrane.[3]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[13]
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 10-15 minutes.
-
Stain the fixed cells by placing the insert in a staining solution like Crystal Violet for 20 minutes.[12]
-
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Cell Counting: Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view.
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition. The percentage of inhibition can be calculated relative to the vehicle control.
Caption: Workflow for the Transwell Migration Assay.
Proposed Signaling Pathway
This compound is an inhibitor of uPA. The uPA system is integral to cell migration through its role in activating plasmin, which in turn degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs). By inhibiting uPA, this compound is hypothesized to disrupt this cascade, leading to reduced ECM degradation and consequently, impaired astrocyte migration.
Caption: Hypothesized mechanism of ZK824190 HCl on astrocyte migration.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound as an inhibitor of astrocyte migration in vitro. While the provided data and signaling pathway are hypothetical, they serve as a guide for the expected outcomes and the underlying mechanism of action. Further investigation is warranted to confirm these hypotheses and to explore the therapeutic potential of this compound in CNS disorders characterized by aberrant astrocyte migration.
References
- 1. Methimazole Inhibits the Expression of GFAP and the Migration of Astrocyte in Scratched Wound Model In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astrocytes are direct cellular targets of lithium treatment: novel roles for lysyl oxidase and peroxisome-proliferator activated receptor-γ as astroglial targets of lithium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. tebubio.com [tebubio.com]
- 6. clyte.tech [clyte.tech]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Wound healing migration assay (Scratch assay) [protocols.io]
- 10. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 12. uhcancercenter.org [uhcancercenter.org]
- 13. fishersci.de [fishersci.de]
Application Notes and Protocols: Transwell Migration Assay with ZK824190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a Transwell migration assay to assess the effect of ZK824190 hydrochloride on cell migration. The protocol is designed to be a comprehensive guide, from initial cell culture preparation to final data analysis and interpretation.
Introduction
Cell migration is a fundamental biological process involved in various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis.[1][2] The Transwell migration assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify the migratory capacity of cells in response to a chemoattractant.[2][3] This assay utilizes a chamber with two compartments separated by a microporous membrane.[4] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber, creating a chemical gradient that stimulates cell migration through the pores of the membrane.[2][4] By counting the number of cells that have migrated to the lower surface of the membrane, the extent of cell migration can be quantified.
This protocol details the use of the Transwell migration assay to evaluate the inhibitory potential of this compound, a hypothetical compound for the purpose of this protocol, on cell migration.
Experimental Principles
The Transwell assay operates on the principle of chemotaxis, where cells move along a concentration gradient of a chemoattractant. The experimental setup consists of an insert (the upper chamber) containing the cells in a low-serum or serum-free medium, which is placed into a well of a larger plate (the lower chamber) containing a medium with a higher concentration of a chemoattractant (e.g., fetal bovine serum or a specific growth factor). The compound of interest, in this case, this compound, is added to the upper chamber with the cells to assess its effect on their migratory response. After a defined incubation period, non-migrated cells are removed from the upper surface of the membrane, and the migrated cells on the lower surface are fixed, stained, and counted.
Key Experimental Components
-
Transwell Inserts: The choice of pore size for the membrane is critical and depends on the cell type being used. A common pore size for many cell types is 8 µm.
-
Chemoattractant: Fetal Bovine Serum (FBS) is a commonly used chemoattractant due to its rich composition of growth factors and chemokines. Specific growth factors can also be used for more targeted studies.
-
Test Compound: this compound is introduced to the cells to determine its impact on their migratory ability. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell Type: The protocol can be adapted for various adherent or suspension cell lines. The seeding density and incubation time may need to be optimized for each cell type.
Experimental Workflow
Figure 1: A diagram illustrating the key steps of the Transwell migration assay workflow.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
24-well Transwell inserts (e.g., 8.0 µm pore size)
-
24-well tissue culture plates
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Serum-free cell culture medium
-
Cotton swabs
-
Methanol (for fixation)
-
0.5% Crystal Violet staining solution
-
Microscope with a digital camera
Procedure:
-
Cell Preparation: a. Culture cells of interest in their appropriate medium until they reach 80-90% confluency.[4] b. The day before the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in a serum-free medium. c. Starve the cells by incubating them in the serum-free medium for 6-24 hours. This step is crucial to minimize basal migration and enhance the response to the chemoattractant.
-
Assay Setup: a. Prepare the chemoattractant solution by adding medium containing 10% FBS to the lower wells of the 24-well plate (typically 600 µL per well). b. Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane. c. In a separate tube, resuspend the starved cells in a serum-free medium at a concentration of 1 x 10^6 cells/mL. d. Prepare different concentrations of this compound in a serum-free medium. e. Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each Transwell insert.[4] f. Add the desired concentration of this compound to the upper chamber. Include a vehicle control (e.g., DMSO or PBS) for comparison.
-
Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type and should be optimized (typically ranging from 4 to 24 hours).
-
Fixation and Staining: a. After incubation, carefully remove the Transwell inserts from the wells. b. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.[5] c. Transfer the inserts to a new 24-well plate containing 750 µL of cold methanol in each well to fix the migrated cells on the bottom of the membrane. Incubate for 20 minutes at room temperature. d. Remove the methanol and allow the membranes to air dry completely. e. Add 750 µL of 0.5% Crystal Violet solution to each well containing an insert and incubate for 20 minutes at room temperature to stain the migrated cells. f. Carefully wash the inserts with distilled water three times to remove excess stain.
-
Quantification: a. Once the inserts are dry, use a microscope to visualize the migrated cells on the underside of the membrane. b. Capture images from several random fields of view for each membrane. c. Count the number of migrated cells per field. The average cell count from multiple fields will give a quantitative measure of cell migration.
Data Presentation
The quantitative data from the Transwell migration assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cell Migration (Hypothetical Data)
| Treatment Group | Concentration (µM) | Average Migrated Cells per Field (± SD) | % Inhibition of Migration |
| Vehicle Control | 0 | 150 ± 12 | 0% |
| ZK824190 HCl | 1 | 125 ± 10 | 16.7% |
| ZK824190 HCl | 10 | 78 ± 9 | 48.0% |
| ZK824190 HCl | 50 | 32 ± 6 | 78.7% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways in Cell Migration
Cell migration is a complex process regulated by a multitude of signaling pathways. An inhibitory compound like this compound could potentially target one or more components of these pathways. Below is a generalized diagram of common signaling pathways involved in cell migration.
Figure 2: A generalized diagram of signaling pathways that regulate cell migration.
Troubleshooting and Considerations
-
High Background Migration: If the negative control (no chemoattractant) shows high migration, ensure proper cell starvation and check for any residual serum in the medium.
-
Low Migration: If the positive control shows low migration, the incubation time may need to be extended, or the concentration of the chemoattractant may need to be increased. The pore size of the membrane might also be too small for the cell type.
-
Cell Clumping: Ensure a single-cell suspension is prepared before seeding to avoid clumps, which can affect migration.
-
Compound Cytotoxicity: It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to ensure that the observed inhibition of migration is not due to cell death caused by this compound.
-
Reproducibility: Perform each experiment in triplicate and repeat the entire experiment at least three independent times to ensure the reliability of the results.
References
- 1. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
Application Notes and Protocols: Immunohistochemical Analysis of uPA Expression Following ZK824190 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix degradation and has been implicated in tumor invasion and metastasis.[1][2][3] The core components of this system include uPA, its receptor (uPAR), and plasminogen activator inhibitors (PAIs).[1][3] Elevated levels of uPA and uPAR are often associated with poor prognosis in various cancers, making them attractive therapeutic targets.[4][5][6] This document provides a detailed protocol for the immunohistochemical (IHC) analysis of uPA expression in formalin-fixed, paraffin-embedded (FFPE) tissues following treatment with a hypothetical therapeutic agent, ZK824190 hydrochloride.
Immunohistochemistry is a powerful technique to visualize the in-situ expression and localization of specific proteins within tissues.[3][7] This allows for the assessment of changes in uPA expression in response to treatment, providing valuable insights into the mechanism of action of novel therapeutics.
Data Presentation
Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible data. The following tables provide a template for summarizing uPA expression data from a study investigating the effects of this compound. Staining intensity and the percentage of positive cells are common scoring methods.[3][8][9]
Table 1: uPA Expression in Tumor Cells
| Treatment Group | N | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 10 | 2.5 ± 0.5 | 75% ± 10% | 187.5 ± 37.5 |
| ZK824190 HCl (10 mg/kg) | 10 | 1.2 ± 0.4 | 30% ± 8% | 36.0 ± 9.6 |
| ZK824190 HCl (50 mg/kg) | 10 | 0.8 ± 0.3 | 15% ± 5% | 12.0 ± 4.0 |
Staining Intensity Score: 0 (Negative), 1 (Weak), 2 (Moderate), 3 (Strong) H-Score = Σ [Intensity × (% of cells)]
Table 2: uPA Expression in Stromal Fibroblasts
| Treatment Group | N | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 10 | 2.1 ± 0.6 | 60% ± 12% | 126.0 ± 31.2 |
| ZK824190 HCl (10 mg/kg) | 10 | 1.0 ± 0.3 | 25% ± 7% | 25.0 ± 7.0 |
| ZK824190 HCl (50 mg/kg) | 10 | 0.5 ± 0.2 | 10% ± 4% | 5.0 ± 2.0 |
Staining Intensity Score: 0 (Negative), 1 (Weak), 2 (Moderate), 3 (Strong) H-Score = Σ [Intensity × (% of cells)]
Experimental Protocols
Immunohistochemistry Protocol for uPA in FFPE Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against uPA
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 20-30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2x, 3 min each), 95% (1x, 3 min), 80% (1x, 3 min), and 70% (1x, 3 min).[10]
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat to 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).[11]
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-uPA antibody in blocking buffer to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[3]
-
-
Secondary Antibody and Detection:
-
Chromogenic Detection:
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor for the development of a brown color.
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.[11]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and xylene.[11]
-
Coverslip with a permanent mounting medium.
-
Visualizations
uPA Signaling Pathway
The uPA system plays a central role in extracellular matrix remodeling and cell signaling, contributing to tumor invasion and metastasis. The binding of uPA to its receptor, uPAR, initiates a proteolytic cascade that converts plasminogen to plasmin.[1] Plasmin, in turn, can degrade various components of the extracellular matrix and activate matrix metalloproteinases (MMPs).[4] The uPA/uPAR complex can also interact with other cell surface receptors, such as integrins, to activate intracellular signaling pathways that promote cell migration, proliferation, and survival.[4][12]
Caption: uPA signaling cascade in tumor progression.
Experimental Workflow
The following diagram outlines the key steps in assessing the effect of this compound on uPA expression using immunohistochemistry.
Caption: Workflow for IHC analysis of uPA expression.
References
- 1. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 2. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical Expression of uPA, uPAR, and PAI-1 in Breast Carcinoma: Fibroblastic Expression Has Strong Associations with Tumor Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemical expressions of uPA and its receptor uPAR and their prognostic significant in urinary bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical expression of uPA, uPAR, and PAI-1 in breast carcinoma. Fibroblastic expression has strong associations with tumor pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Expression of urokinase-type plasminogen activator receptor (uPAR) in primary central nervous system neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells in EAE Mice Treated with an Immunomodulatory Compound
Note: As of the current knowledge base, specific information regarding "ZK824190 hydrochloride" and its effects on immune cells in Experimental Autoimmune Encephalomyelitis (EAE) is not available. The following application notes and protocols are presented as a comprehensive template for researchers, scientists, and drug development professionals to analyze the effects of a hypothetical immunomodulatory compound, hereafter referred to as "Compound X," on immune cell populations in the EAE mouse model.
Application Notes
Introduction to Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system (CNS).[1][2][3] EAE is characterized by the infiltration of autoreactive T cells and other immune cells into the CNS, leading to inflammation, demyelination, and axonal damage.[1][2][4] The model is invaluable for studying the pathogenesis of MS and for the preclinical evaluation of potential therapeutics.[4] EAE can be induced in susceptible mouse strains, such as C57BL/6, by immunization with myelin-derived peptides like myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55, emulsified in Complete Freund's Adjuvant (CFA), and co-administered with pertussis toxin (PTx).[3][4]
Key Immune Cells in EAE Pathogenesis
The immunopathology of EAE is complex and involves a variety of immune cell subsets:
-
CD4+ T Helper (Th) Cells: Autoreactive CD4+ T cells, particularly Th1 and Th17 cells, are considered the primary drivers of EAE.[5][6]
-
Th1 cells, characterized by the production of interferon-gamma (IFN-γ), contribute to inflammation and macrophage activation.
-
Th17 cells, which produce interleukin-17 (IL-17), are crucial for disrupting the blood-brain barrier and recruiting other inflammatory cells to the CNS.[7]
-
-
Regulatory T (Treg) Cells: These cells, identified by the transcription factor Foxp3, play a crucial role in suppressing autoimmune responses and can ameliorate EAE severity.
-
CD8+ T Cells: While historically viewed as secondary to CD4+ T cells in EAE, emerging evidence suggests a pathogenic role for CD8+ T cells in CNS damage.[8]
-
B Cells: B cells contribute to EAE pathogenesis through antibody production, antigen presentation, and cytokine secretion.
-
Myeloid Cells: Macrophages, dendritic cells (DCs), and microglia are key players in antigen presentation, cytokine production, and effector functions within the CNS.[9]
Flow Cytometry for Immune Cell Analysis in EAE
Flow cytometry is a powerful technique for the detailed analysis of immune cell populations infiltrating the CNS and residing in secondary lymphoid organs of EAE mice.[10][11][12] This method allows for the identification and quantification of various immune cell subsets based on their expression of specific cell surface and intracellular markers. Multiparametric flow cytometry can provide deep insights into the mechanism of action of immunomodulatory compounds by revealing changes in the frequency, activation state, and cytokine profile of key immune cells.[13]
Experimental Protocols
EAE Induction and Treatment with Compound X
This protocol describes the induction of chronic EAE in C57BL/6 mice using MOG35-55.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTx)
-
Compound X (or vehicle control)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Second PTx Injection:
-
Administer a second i.p. injection of 200 ng of pertussis toxin 48 hours after the initial immunization.[4]
-
-
Treatment with Compound X:
-
Begin administration of Compound X or vehicle control at the desired time point (e.g., at the time of immunization for prophylactic studies or at the onset of clinical signs for therapeutic studies). The route of administration and dosage will be specific to the compound.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Isolation of Mononuclear Cells from the CNS
This protocol details the isolation of immune cells from the brain and spinal cord of EAE mice at the peak of disease.
Materials:
-
Anesthetized and perfused mice
-
Dissection tools
-
GentleMACS Dissociator or similar tissue dissociator
-
RPMI 1640 medium
-
Percoll
-
70 µm cell strainers
-
50 mL conical tubes
Procedure:
-
Anesthetize mice and perform transcardial perfusion with ice-cold PBS to remove blood from the CNS.
-
Dissect the brain and spinal cord and place them in cold RPMI 1640 medium.
-
Mechanically and enzymatically dissociate the tissue according to a standardized protocol, such as using a Multi Tissue Dissociation Kit.[10][11]
-
Resuspend the single-cell suspension in 37% Percoll and layer it over 70% Percoll.
-
Centrifuge at 500 x g for 20 minutes at room temperature with no brake.
-
Collect the mononuclear cells from the interphase.
-
Wash the cells with RPMI 1640 medium and resuspend in flow cytometry staining buffer.
Flow Cytometry Staining
This protocol provides an example of antibody panels for staining key immune cell populations.
Materials:
-
Isolated mononuclear cells
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking antibody (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 1 for examples)
-
Intracellular staining buffer kit
-
Cell stimulation cocktail (for intracellular cytokine staining)
-
Flow cytometer
Procedure for Surface Staining:
-
Incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice to prevent non-specific antibody binding.[1]
-
Add the cocktail of fluorochrome-conjugated surface marker antibodies and incubate for 30 minutes in the dark on ice.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in an appropriate buffer for analysis.
Procedure for Intracellular Staining (for Transcription Factors and Cytokines):
-
For cytokine staining, stimulate cells for 4-6 hours with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like brefeldin A) prior to surface staining.
-
Perform surface staining as described above.
-
Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's instructions.
-
Add the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-IL-17, anti-Foxp3) and incubate for 30-60 minutes in the dark at room temperature.
-
Wash the cells and resuspend them for flow cytometry analysis.
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in tables for clear comparison between the vehicle-treated and Compound X-treated groups.
Table 1: Example Antibody Panel for Flow Cytometry
| Target | Fluorochrome | Cell Type Identified |
| CD45 | BV510 | Leukocytes |
| CD4 | APC-Cy7 | T Helper Cells |
| CD8a | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | PE-Cy7 | B Cells |
| CD11b | FITC | Myeloid Cells |
| Ly6G | PE | Neutrophils |
| IFN-γ | APC | Th1 Cells |
| IL-17A | Alexa Fluor 488 | Th17 Cells |
| Foxp3 | PE-CF594 | Regulatory T Cells |
Table 2: Hypothetical Flow Cytometry Data Summary
| Cell Population | Vehicle-Treated EAE Mice (% of CD45+ cells) | Compound X-Treated EAE Mice (% of CD45+ cells) | p-value |
| CD4+ T Cells | 35.2 ± 4.1 | 25.8 ± 3.5 | <0.05 |
| CD8+ T Cells | 15.6 ± 2.8 | 14.9 ± 2.5 | n.s. |
| B Cells | 8.3 ± 1.5 | 7.9 ± 1.2 | n.s. |
| Myeloid Cells (CD11b+) | 30.1 ± 3.9 | 40.5 ± 4.2 | <0.05 |
| Th1 (CD4+IFN-γ+) | 12.5 ± 2.1 | 6.2 ± 1.5 | <0.01 |
| Th17 (CD4+IL-17A+) | 8.9 ± 1.8 | 2.1 ± 0.9 | <0.001 |
| Tregs (CD4+Foxp3+) | 3.1 ± 0.8 | 7.5 ± 1.3 | <0.01 |
Data are presented as mean ± SEM. Statistical analysis performed using Student's t-test. n.s. = not significant.
Visualizations
Caption: Experimental workflow for EAE induction, treatment, and analysis.
Caption: Gating strategy for identifying Th1 and Th17 cells.
Caption: Simplified IL-17 signaling pathway potentially targeted by Compound X.
References
- 1. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Disease Course of Experimental Autoimmune Encephalomyelitis without Pertussis Toxin: Brain Transcriptome Analysis Reveals Similar Signaling to Active Lesions in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 5. Regulation of Th1 cells and experimental autoimmune encephalomyelitis (EAE) by glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grantome.com [grantome.com]
- 7. CNS-specific therapy for ongoing EAE by silencing IL-17 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T cells in multiple sclerosis and experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Ethylguaiacol modulates neuroinflammation and Th1/Th17 differentiation to ameliorate disease severity in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
ZK824190 hydrochloride solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter solubility issues with ZK824190 hydrochloride. Given the limited publicly available solubility data for this specific compound, this guide offers general troubleshooting strategies, frequently asked questions, and standardized protocols applicable to hydrochloride salts and other compounds with challenging solubility profiles.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of a hydrochloride salt like this compound?
Q2: Which solvents should I try for dissolving this compound?
A2: For initial testing, a systematic approach is recommended. Start with polar protic solvents and move to organic solvents if necessary. A suggested order of solvents to test is:
-
Aqueous buffers: Start with a slightly acidic buffer (e.g., pH 5-6) as this can help maintain the protonated state of the hydrochloride salt.
-
Water: Use high-purity water (e.g., Milli-Q®).
-
Polar aprotic solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds.[1]
-
Alcohols: Ethanol and methanol (B129727) can be effective for many organic molecules.
Q3: I've dissolved this compound in DMSO for my in vitro assay, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: This is a common issue when using DMSO as a primary solvent.[2] The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid both direct cytotoxicity and precipitation of the compound.[2] To address precipitation, you can try the following:
-
Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer or medium slowly while vortexing to prevent localized high concentrations that can trigger precipitation.
-
Use of Surfactants or Co-solvents: Including a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent like propylene (B89431) glycol in the final solution can help maintain solubility.
-
Higher Initial Concentration in DMSO: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, thereby keeping the final DMSO percentage low.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating (e.g., to 37°C) can increase the rate of dissolution. However, be cautious as excessive or prolonged heating can lead to the degradation of the compound. It is advisable to first determine the thermal stability of this compound if possible.
Q5: My prepared aqueous solution of this compound is cloudy. What could be the reason?
A5: Cloudiness, or turbidity, can indicate several problems:
-
Incomplete Dissolution: The compound may not be fully dissolved. Try sonicating the solution or allowing more time for dissolution with agitation.
-
Precipitation: The compound may be precipitating out of the solution due to factors like pH, temperature changes, or exceeding its solubility limit.
-
Contamination: Ensure high-purity solvents and clean labware are used to avoid contamination.
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in the chosen solvent.
| Potential Cause | Troubleshooting Steps |
| Low solubility in the selected solvent. | 1. Try a different solvent based on the principle of "like dissolves like".[3] If using an aqueous solution, try adjusting the pH to be more acidic. 2. If using organic solvents, consider DMSO or DMF for their broad solubilizing power.[1] |
| Insufficient agitation or time. | 1. Vortex the sample for several minutes. 2. Use a sonicator bath to provide mechanical energy for dissolution. 3. Allow the sample to stir or shake for an extended period (e.g., several hours) at a controlled temperature. |
| Exceeding the solubility limit. | 1. Increase the volume of the solvent to lower the concentration. 2. Perform a serial dilution to find the approximate solubility limit. |
Issue 2: The compound dissolves initially but then precipitates out of solution.
| Potential Cause | Troubleshooting Steps |
| Change in pH upon dilution. | 1. Ensure the final pH of your solution is within a range where the compound is soluble. Use a buffered solution if necessary. |
| Temperature fluctuation. | 1. Maintain a constant temperature. If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature. |
| Solution instability. | 1. Prepare fresh solutions immediately before use. Some compounds can degrade or precipitate over time. |
| Common ion effect. | When diluting into a solution that already contains one of the constituent ions, solubility can decrease.[4] |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of a compound in various solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, DMSO, ethanol)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Weigh out an excess amount of this compound (e.g., 5-10 mg) and add it to a known volume of the test solvent (e.g., 1 mL) in a glass vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After 24 hours, visually inspect the vial to confirm that excess solid is still present.
-
Centrifuge the solution at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Prepare a series of dilutions of the filtered supernatant.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the tested solvent and report it in units such as mg/mL or µg/mL.
-
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues.
Signaling Pathway of uPA and its Inhibition
This compound is an inhibitor of the urokinase-type plasminogen activator (uPA). The uPA system plays a crucial role in cell migration, invasion, and tissue remodeling by degrading the extracellular matrix.[5] Inhibiting uPA can block these processes, which is of therapeutic interest in diseases like cancer.[5][6]
Caption: The uPA signaling pathway and the inhibitory action of ZK824190.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 5. What are uPA inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ZK824190 Hydrochloride Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ZK824190 hydrochloride for in vitro assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and orally available inhibitor of the urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a critical role in various physiological and pathological processes, including cancer cell migration and invasion. This compound exerts its effect by binding to the active site of uPA, thereby preventing the conversion of plasminogen to plasmin, a key step in the degradation of the extracellular matrix.
Q2: What is the first step in determining the optimal concentration of this compound for my in vitro assay?
A2: The initial and most critical step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on your specific cell line or enzymatic assay. This involves testing a wide range of concentrations, typically from nanomolar to micromolar, to identify a concentration that effectively inhibits uPA activity without causing significant cytotoxicity.
Q3: How do I choose the appropriate cell line for my experiment?
A3: The choice of cell line should be guided by your research question. For cancer research, it is advisable to use a cell line derived from the cancer type you are investigating and known to express uPA and its receptor (uPAR). It is also important to consider the cell line's doubling time and its previously reported sensitivity to other uPA inhibitors.
Q4: What is a typical starting concentration range for this compound in a cell-based assay?
A4: Based on its reported IC50 values, a sensible starting range for a cell-based assay would be from 10 nM to 10 µM. This range should allow for the determination of a full dose-response curve.
Q5: How long should I incubate the cells with this compound?
A5: The optimal incubation time can vary depending on the specific assay and the biological question being addressed. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal duration for observing the desired inhibitory effect on uPA activity or downstream cellular processes like migration and invasion.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven distribution of the compound, or edge effects in the microplate. | - Ensure the cell suspension is thoroughly mixed before seeding.- Mix the this compound solution well before adding it to the wells.- To minimize edge effects, consider not using the outer wells of the plate or filling them with sterile phosphate-buffered saline (PBS) to maintain humidity. |
| No observable inhibitory effect, even at high concentrations | - The chosen cell line may not express sufficient levels of uPA.- The compound may have degraded.- The assay conditions are not optimal. | - Verify uPA expression in your cell line using techniques like Western blotting or qPCR.- Prepare fresh stock solutions of this compound and store them properly.- Optimize assay parameters such as incubation time and cell density.[1][2] |
| Excessive cell death, even at low concentrations | - The compound is highly cytotoxic to the specific cell line.- The solvent used to dissolve the compound is toxic at the concentration used. | - Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range.- Use a lower concentration range of this compound.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below its toxic level (typically <0.5%). |
| Compound precipitation in the culture medium | The concentration of this compound exceeds its solubility in the culture medium. | - Visually inspect the medium for any precipitate after adding the compound.- If precipitation occurs, prepare a new stock solution at a lower concentration or consider using a different solvent system if compatible with your cells. The stability of compounds in cell culture media can be affected by media components like serum proteins and amino acids.[3][4][5][6] |
| Inconsistent IC50 values across experiments | Variations in cell passage number, cell health, or assay reagents. | - Use cells within a consistent and low passage number range.[2]- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[1]- Use the same batches of reagents and culture media for all related experiments. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | IC50 | Assay Type |
| uPA (urokinase-type plasminogen activator) | 237 nM | Enzymatic Assay |
| tPA (tissue-type plasminogen activator) | 1600 nM | Enzymatic Assay |
| Plasmin | 1850 nM | Enzymatic Assay |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol for Determining the IC50 of this compound using a uPA Activity Assay
This protocol provides a method for measuring the inhibitory effect of this compound on the enzymatic activity of uPA.
Materials:
-
Human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2288)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.
-
Enzyme and Inhibitor Incubation: In each well of the 96-well plate, add 20 µL of the uPA enzyme solution and 20 µL of the corresponding this compound dilution. Include a control well with the enzyme and assay buffer only (no inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the chromogenic uPA substrate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately start measuring the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of substrate hydrolysis for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol is used to determine the concentration range of this compound that is non-toxic to cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the cytotoxic concentration range.
Visualizations
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting common issues in in vitro assays.
References
- 1. biocompare.com [biocompare.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ZK824190 hydrochloride precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK824190 hydrochloride. Our goal is to help you prevent and resolve issues related to its precipitation in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is an orally available and selective urokinase plasminogen activator (uPA) inhibitor.[1][2] While the hydrochloride salt form generally offers improved water solubility and stability compared to the free form, it can still be challenging to dissolve and maintain in a purely aqueous solution.[3] Its solubility is limited in aqueous buffers, and it often requires co-solvents for stable solution preparation, especially at higher concentrations.
Q2: I'm seeing precipitation after preparing my this compound solution. What are the common causes?
Precipitation of this compound in aqueous solutions can be triggered by several factors:
-
pH Shift: Changes in the pH of the solution can alter the ionization state of the molecule, significantly impacting its solubility.
-
Low Temperature: A decrease in temperature can lower the solubility of the compound, leading to precipitation, especially in saturated or near-saturated solutions.
-
High Concentration: Exceeding the solubility limit of this compound in a given solvent system will result in precipitation.
-
Improper Solvent Exchange: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, poor mixing or a high concentration of the organic solvent can cause the compound to crash out of solution.
-
Extended Storage: Over time, even in recommended solvents, degradation or nucleation can lead to precipitation, especially with repeated freeze-thaw cycles.[1]
Q3: Are there any recommended solvent formulations to enhance the solubility of this compound?
Yes, several co-solvent formulations have been shown to effectively dissolve this compound at concentrations of at least 2.5 mg/mL.[1] These formulations are particularly useful for in vivo studies.
Troubleshooting Guide: Preventing and Resolving Precipitation
This guide will help you diagnose and address precipitation issues with this compound.
Issue 1: Precipitation upon initial dissolution
If you observe precipitation while trying to dissolve this compound, follow these steps:
-
Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to see if the precipitate redissolves.
-
Sonication: Use a sonicator bath to aid in the dissolution process.[1][3] This can help break up aggregates and enhance solvation.
-
pH Adjustment: If you are using an aqueous buffer, ensure the pH is suitable for this compound. Although specific data is limited, for amine-containing compounds, a slightly acidic pH can sometimes improve solubility. Experiment with small aliquots to find the optimal pH range.
-
Co-Solvent Formulation: If working with purely aqueous solutions is not essential, consider using one of the recommended co-solvent formulations.
Issue 2: Precipitation after cooling or storage
If your solution is clear at room temperature but precipitates upon cooling or after a period of storage:
-
Re-dissolve: Try gentle warming and sonication to bring the compound back into solution.
-
Aliquot and Store Properly: To avoid issues from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C.[1][2]
-
Prepare Fresh Solutions: For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3]
Issue 3: Precipitation when diluting a stock solution into an aqueous buffer
This is a common issue when a drug has low aqueous solubility.
-
Stir Vigorously: Add the stock solution dropwise into the vortexing aqueous buffer to ensure rapid and thorough mixing.
-
Lower Stock Concentration: If precipitation persists, try preparing a more dilute stock solution.
-
Intermediate Dilution: Consider a two-step dilution. First, dilute the stock into a buffer containing a smaller percentage of the final aqueous volume, then gradually add the remaining buffer.
-
Use of Surfactants: The inclusion of surfactants like Tween-80 in some formulations suggests they can help maintain solubility and prevent precipitation.[1]
Data Presentation
Table 1: Recommended Solvent Formulations for this compound
| Formulation | Solvent Composition | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.54 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.54 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.54 mM) |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Solution using Co-solvents
This protocol is based on Formulation 1 from Table 1.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure (for 1 mL of 2.5 mg/mL working solution):
-
Weigh out 2.5 mg of this compound.
-
Add 100 µL of DMSO to the solid compound and vortex until fully dissolved to create a 25 mg/mL stock solution.
-
In a separate tube, add 400 µL of PEG300.
-
Add the 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.
-
Add 450 µL of saline to the mixture and vortex to obtain the final solution.
-
If any precipitation is observed, gentle warming or sonication can be applied.[1]
Visualizations
Caption: Workflow for preparing a this compound co-solvent solution.
References
Technical Support Center: ZK824190 Hydrochloride in Serine Protease Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of ZK824190 hydrochloride in serine protease assays. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease involved in various physiological and pathological processes.
Q2: What are the known off-target effects of this compound on other serine proteases?
Based on available data, this compound has been shown to have inhibitory effects on tissue plasminogen activator (tPA) and plasmin, which are serine proteases structurally related to uPA.[1][2]
Q3: How significant is the inhibition of tPA and plasmin by this compound?
The inhibitory potency of this compound against tPA and plasmin is lower than its potency against its primary target, uPA. The IC50 values provide a quantitative measure of this difference.
Quantitative Data Summary
The following table summarizes the known IC50 values for this compound against its primary target and key off-targets.
| Serine Protease | IC50 (nM) |
| uPA (urokinase plasminogen activator) | 237[1][2] |
| tPA (tissue plasminogen activator) | 1600[1][2] |
| Plasmin | 1850[1][2] |
Troubleshooting Guide
Issue 1: My experimental results show lower-than-expected potency of this compound against my serine protease of interest.
-
Question: Could my serine protease be an unknown off-target with lower affinity for this compound? Answer: This is a possibility. If your protease is not uPA, tPA, or plasmin, you may be observing an uncharacterized off-target effect. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific protease and compare it to the known values for uPA, tPA, and plasmin.
-
Question: Are there experimental conditions that could affect the inhibitor's potency? Answer: Yes, factors such as substrate concentration, enzyme concentration, incubation time, and buffer composition can all influence the apparent potency of an inhibitor. Ensure that your assay conditions are optimized and consistent across experiments. For instance, the pH of the buffer is crucial as most serine proteases have optimal activity in the pH range of 7.3-9.3.
Issue 2: I am observing inhibition of a serine protease that is not uPA, tPA, or plasmin.
-
Question: How can I confirm if this is a direct off-target effect of this compound? Answer: To confirm a direct inhibitory effect, you should perform a full kinetic analysis, including determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This will provide strong evidence for a direct interaction between the inhibitor and your protease of interest.
-
Question: What steps should I take to characterize this potential new off-target? Answer: A systematic approach would involve:
-
Confirming the identity and purity of your protease.
-
Performing a robust dose-response analysis to determine the IC50.
-
Conducting kinetic studies to understand the mechanism of inhibition.
-
If possible, comparing the activity of this compound against a panel of related serine proteases to assess its selectivity.
-
Experimental Protocols & Workflows
General Chromogenic Serine Protease Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound using a chromogenic substrate.
Materials:
-
Purified serine protease
-
Chromogenic substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the serine protease to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (typically 405 nm for p-nitroaniline-based substrates) over time using a microplate reader.
-
Calculate the reaction rate (change in absorbance per unit time) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: ZK824190 Hydrochloride in EAE Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ZK824190 hydrochloride in Experimental Autoimmune Encephalomyelitis (EAE) models. Inconsistent results in EAE studies can arise from a multitude of factors, and this guide aims to address common issues to help you achieve more reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of EAE?
This compound is an orally available and selective inhibitor of the urokinase plasminogen activator (uPA).[1] In the context of EAE, a model for multiple sclerosis, its therapeutic potential is linked to the role of uPA in inflammation and blood-brain barrier breakdown. By inhibiting uPA, this compound is thought to mitigate the pathological processes of EAE.
Q2: What are the recommended solvent and preparation methods for this compound?
The solubility of this compound can be challenging. For in vivo studies, several protocols can be employed. A common method involves a multi-solvent system. For example, a working solution can be prepared by first dissolving the compound in DMSO, then adding PEG300, Tween-80, and finally saline to the desired concentration.[1] It is crucial to ensure complete dissolution, and gentle heating or sonication may be used to aid this process.[1] To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot and store the prepared solution.[1]
Q3: At what stage of EAE should this compound be administered?
The timing of administration can significantly impact the experimental outcome and can be categorized as either prophylactic or therapeutic.
-
Prophylactic treatment: The compound is administered before or at the time of EAE induction (Day 0). This approach assesses the compound's ability to prevent or delay the onset of disease.
-
Therapeutic treatment: The compound is administered after the onset of clinical signs of EAE. This method evaluates the compound's potential to reverse or halt the progression of existing disease.
The choice between these regimens depends on the specific research question.
Troubleshooting Guide
Issue 1: High variability in EAE clinical scores between animals in the same treatment group.
High variability is a common challenge in EAE studies and can be attributed to several factors.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Genetic Drift in Animal Strains | Ensure that all animals are from a reliable vendor and are of the same substrain. Be aware that even within the same strain, different colonies can exhibit varying susceptibility to EAE. |
| Inconsistent EAE Induction | Standardize the immunization procedure meticulously. This includes the preparation of the myelin antigen/CFA emulsion, the injection volume, and the site of injection.[2][3] Ensure a consistent dose and timing of pertussis toxin administration, as this is a critical factor in disease development.[2][3] |
| Animal Husbandry and Environmental Factors | House animals under standardized conditions (light-dark cycle, temperature, humidity). The gut microbiome can influence EAE susceptibility, so consider co-housing experimental groups or using animals from the same litters where possible.[4] Minimize stress on the animals, as this can affect disease course. |
| Subjectivity in Clinical Scoring | EAE scoring should be performed by at least two blinded observers to minimize bias.[5] Develop a clear and consistent scoring protocol with defined criteria for each score.[5] |
Issue 2: this compound shows efficacy in one EAE model but not in another.
The choice of EAE model is critical and can lead to different results.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Different Myelin Antigens | EAE induced with different myelin antigens (e.g., MOG35-55 vs. MOG1-128) can have distinct underlying immunopathologies.[6][7] MOG35-55-induced EAE is primarily T-cell mediated, whereas MOG1-128-induced EAE also involves a significant B-cell component.[6] The mechanism of action of this compound may be more relevant to one pathway over the other. |
| Different Animal Species/Strains | Different mouse strains (e.g., C57BL/6, SJL/J) exhibit different EAE disease courses (chronic vs. relapsing-remitting).[8] Furthermore, results from mouse models may not always directly translate to rat models of EAE.[9] |
| Active vs. Adoptive Transfer EAE | Active EAE models involve immunization to induce an autoimmune response, while adoptive transfer models involve injecting already activated encephalitogenic T-cells.[4] These models represent different phases of the immune response (induction vs. effector phase). |
Issue 3: Lack of therapeutic effect of this compound in established EAE.
Observing a prophylactic but not a therapeutic effect is a common finding in preclinical drug development for MS.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose or Bioavailability | This compound has a reported moderate half-life in rats.[1] It may be necessary to optimize the dose and frequency of administration for a therapeutic effect. Confirm the oral bioavailability in your specific experimental setup. |
| Timing of Therapeutic Intervention | The pathological processes in established EAE are more complex and may be less responsive to a single therapeutic agent. Consider initiating treatment at an earlier stage of the disease (e.g., at the first sign of clinical symptoms) versus at the peak of the disease. |
| Mechanism of Action | The primary mechanism of this compound (uPA inhibition) may be more effective at preventing the initial inflammatory cascade and blood-brain barrier disruption than at resolving established inflammation and demyelination. |
Experimental Protocols & Data
Summary of this compound Properties
| Property | Value | Reference |
| Target | Urokinase Plasminogen Activator (uPA) | [1] |
| IC50 (uPA) | 237 nM | [1] |
| IC50 (tPA) | 1600 nM | [1] |
| IC50 (Plasmin) | 1850 nM | [1] |
| Administration Route | Oral (PO) | [1] |
| Half-life (T1/2) in Rats | 2.8 hours | [1] |
Standard EAE Clinical Scoring
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
Note: Half points (0.5, 1.5, 2.5, 3.5) can be used for intermediate clinical presentations.[5]
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hookelabs.com [hookelabs.com]
- 3. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
- 6. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 7. infectious-diseases-conferences.magnusgroup.org [infectious-diseases-conferences.magnusgroup.org]
- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZK824190 Hydrochloride In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of ZK824190 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA).[1] Its primary mechanism of action is the inhibition of the enzymatic activity of uPA, which is a serine protease that converts plasminogen to plasmin. Plasmin, in turn, degrades various components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs).[2][3] By inhibiting uPA, this compound can prevent this proteolytic cascade, thereby potentially inhibiting tumor cell invasion and metastasis.[2][3]
Q2: What are the reported IC50 values for this compound?
The reported half-maximal inhibitory concentration (IC50) values for this compound are:
-
uPA: 237 nM
-
tPA (tissue-type plasminogen activator): 1600 nM
-
Plasmin: 1850 nM[1]
This demonstrates its selectivity for uPA over other related proteases.
Q3: What are the suggested formulations for in vivo administration of this compound?
Due to its likely poor water solubility, specific formulations are required for effective in vivo delivery. Here are some recommended starting points for formulation:
-
Vehicle 1 (for oral or parenteral administration):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vehicle 2 (for oral administration):
-
10% DMSO
-
90% Corn Oil
-
-
Vehicle 3 (with solubilizing agent):
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
It is crucial to prepare a clear stock solution in DMSO first and then add the co-solvents. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Q4: What pharmacokinetic parameters have been reported for this compound?
In a study with rats receiving a 2 mg/kg oral dose, the following pharmacokinetic parameters were observed:
-
Oral Bioavailability (F): 55%
-
Maximum Concentration (Cmax): 0.64 µg/mL
-
Area Under the Curve (AUC): 2.2 h*µg/mL
-
Half-life (T1/2): 2.8 hours
These parameters indicate relatively good oral absorption and a moderate half-life in rats.
Troubleshooting Guide for Low In Vivo Efficacy
Low or inconsistent efficacy in in vivo studies with this compound can arise from a variety of factors. This guide provides a systematic approach to troubleshooting these issues.
Compound Formulation and Administration
Issue: The compound is not being delivered to the target site at a sufficient concentration.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | - Visually inspect the formulation for any precipitation before and after administration. - Prepare fresh formulations for each experiment. - Consider using sonication or gentle heating to aid dissolution during preparation. - Evaluate alternative formulation strategies, such as using lipid-based delivery systems or creating a salt form to improve solubility.[4][5] |
| Incorrect Dosage | - Re-calculate the required dose based on the animal's weight. - Perform a dose-response study to determine the optimal effective dose. - Consider the reported pharmacokinetic data and whether the current dosing regimen is sufficient to maintain therapeutic concentrations above the IC50. |
| Improper Administration Technique | - For oral gavage, ensure the compound is delivered directly to the stomach without reflux. - For parenteral injections, verify the correct injection site and technique to avoid leakage or improper absorption. |
| Compound Stability | - Store the stock solution of this compound at -20°C as recommended.[1] - Avoid repeated freeze-thaw cycles of the stock solution. - Assess the stability of the compound in the chosen vehicle over the duration of the experiment. |
Animal Model and Experimental Design
Issue: The chosen animal model or experimental setup is not suitable for observing the desired effect.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Model | - Ensure the animal model expresses the target (uPA) in the tissue of interest. - For cancer models, confirm that the tumor cell line is known to be dependent on the uPA system for invasion and metastasis.[3] - For multiple sclerosis models like Experimental Autoimmune Encephalomyelitis (EAE), ensure the model exhibits the pathological features you aim to mitigate.[6][7] |
| Timing and Duration of Treatment | - Initiate treatment at an appropriate stage of disease progression. For prophylactic studies, start before disease onset. For therapeutic studies, begin after the establishment of the disease. - Ensure the treatment duration is sufficient to observe a therapeutic effect. |
| High Biological Variability | - Increase the number of animals per group to enhance statistical power. - Ensure randomization and blinding during the study to minimize bias. |
Pharmacokinetics and Pharmacodynamics (PK/PD)
Issue: The drug is not reaching the target in sufficient concentrations or for a sufficient duration to elicit a biological response.
| Potential Cause | Troubleshooting Steps |
| Rapid Metabolism or Clearance | - Conduct a pilot pharmacokinetic study in your specific animal model to determine the Cmax, T1/2, and AUC. - Adjust the dosing frequency based on the half-life to maintain drug exposure. |
| Poor Target Engagement | - If possible, measure the levels of active this compound in the target tissue (e.g., tumor). - Assess downstream biomarkers of uPA activity (e.g., plasmin levels, ECM degradation markers) in the target tissue to confirm target engagement. |
| Drug Resistance Mechanisms | - In cancer models, investigate potential upregulation of alternative proteases or compensatory signaling pathways. |
Experimental Protocols
Protocol 1: General Formulation of this compound for In Vivo Studies
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure the compound is fully dissolved. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Working Solution (Example for a 10 mg/kg dose in a 20g mouse with 100 µL injection volume): a. Calculate the required amount of drug: 10 mg/kg * 0.02 kg = 0.2 mg. b. Calculate the volume of stock solution needed: 0.2 mg / 20 mg/mL = 0.01 mL (10 µL). c. For the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle: i. In a sterile microcentrifuge tube, add 10 µL of the DMSO stock solution. ii. Add 40 µL of PEG300 and vortex thoroughly. iii. Add 5 µL of Tween-80 and vortex again. iv. Add 45 µL of sterile saline and vortex until the solution is clear and homogenous. d. Administer the freshly prepared 100 µL of the working solution to the mouse.
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis Research
This is a general protocol and may need optimization for specific mouse strains and research questions.[6][7][8]
-
Induction of EAE: a. On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. b. On day 0 and day 2, administer 200 ng of pertussis toxin intraperitoneally.
-
Clinical Scoring: a. Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. b. Score the clinical signs on a scale of 0 to 5:
- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Hind limb paralysis
- 4: Hind and forelimb paralysis
- 5: Moribund or dead
-
Treatment with this compound: a. Prophylactic treatment: Begin daily administration of this compound (formulated as described in Protocol 1) on the day of immunization (day 0). b. Therapeutic treatment: Begin daily administration when mice first show clinical signs of EAE (e.g., a score of 1).
-
Endpoint Analysis: a. Continue monitoring and scoring until the desired experimental endpoint (e.g., day 21-28). b. At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining) and for biomarker analysis.
Visualizations
Caption: uPA signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of experimental autoimmune encephalomyelitis by a novel small molecular weight proinflammatory cytokine suppressing drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
ZK824190 hydrochloride stability in DMSO stock solutions
This technical support center provides guidance on the stability, storage, and handling of ZK824190 hydrochloride stock solutions in DMSO for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for this compound. It has a high solubility of 100 mg/mL (221.80 mM) in DMSO; however, the use of an ultrasonic bath may be necessary to achieve complete dissolution.[1] It is crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[1]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
For optimal stability, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Based on supplier recommendations, the following storage conditions should be observed:
All stock solutions should be protected from light.[1]
Q3: My this compound solution in DMSO appears to have precipitated. What should I do?
If precipitation or phase separation occurs, you can gently warm the solution and/or use sonication to aid in redissolving the compound.[1] To prevent precipitation, ensure you are not exceeding the solubility limit and are using high-purity, anhydrous DMSO.
Q4: Can I store my this compound DMSO stock solution at room temperature or 4°C?
Long-term storage at room temperature or 4°C is not recommended due to the potential for degradation. For short-term use, keeping the solution on ice is advisable. For anything longer than a few hours, it is best to adhere to the recommended storage temperatures of -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Solution concentration exceeds solubility limit.- Temperature fluctuations.- Use of wet or low-purity DMSO. | - Gently warm and sonicate the solution to redissolve.- Prepare a new stock solution at a lower concentration.- Use fresh, high-purity, anhydrous DMSO.- Aliquot stock solutions to avoid freeze-thaw cycles. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage.- Inaccurate concentration due to solvent evaporation or water absorption by DMSO. | - Prepare fresh stock solutions from solid compound.- Ensure proper storage conditions (-20°C or -80°C, protected from light).- Use tightly sealed vials to store stock solutions. |
| Difficulty Dissolving the Compound | - Compound may require energy to fully dissolve.- Hygroscopic DMSO may have absorbed water, reducing solubility. | - Use an ultrasonic bath to aid dissolution.- Gentle warming of the solution can also help.- Always use new, anhydrous DMSO for preparing stock solutions.[1] |
Stability Data
While specific quantitative stability data for this compound in DMSO is not publicly available, the following table summarizes the recommended storage conditions based on supplier information to ensure stability.
| Storage Temperature | Recommended Storage Duration | Important Considerations |
| -80°C | Up to 6 months[1] | Protect from light.[1] |
| -20°C | Up to 1 month[1] | Protect from light.[1] |
| 4°C | Not Recommended for Long-Term Storage | Use for short-term handling only. |
| Room Temperature | Not Recommended | Significant degradation may occur. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a DMSO stock solution over time.
Caption: Workflow for assessing the stability of this compound in DMSO.
Signaling Pathway
This compound is an inhibitor of urokinase-type plasminogen activator (uPA). The uPA system is involved in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.
Caption: Simplified uPA signaling pathway inhibited by this compound.
References
How to avoid ZK824190 hydrochloride degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to mitigate the degradation of ZK824190 hydrochloride during experimental procedures. Adherence to these guidelines is crucial for ensuring the integrity, reproducibility, and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on its chemical structure, which includes an ethyl ester and an ether linkage, the primary factors that can induce degradation are:
-
pH: The ethyl ester group is susceptible to hydrolysis, a process that is accelerated in both acidic and basic conditions.
-
Temperature: Elevated temperatures can increase the rate of hydrolytic degradation and other decomposition reactions.
-
Light: Aromatic ethers can be sensitive to light, potentially leading to photodegradation.
-
Repeated Freeze-Thaw Cycles: These can compromise the stability of the compound in solution.[1]
Q2: How should I store this compound, both as a solid and in solution?
A2: Proper storage is critical for maintaining the stability of this compound. Recommendations are summarized in the table below.
Q3: I've noticed a decrease in the activity of my this compound solution over time. What could be the cause?
A3: A decrease in activity is likely due to chemical degradation. The most common causes are improper storage, repeated freeze-thaw cycles of stock solutions, or instability in the experimental buffer.[1] Review your storage and handling procedures against the recommendations in this guide. Consider preparing fresh working solutions for each experiment.
Q4: Can I prepare a large volume of a working solution and use it for multiple experiments over several days?
A4: It is strongly recommended to prepare fresh working solutions for each experiment, particularly for in vivo studies.[1] If you must prepare a larger volume, it should be stored at -80°C in single-use aliquots to minimize degradation from repeated temperature changes. The stability of the working solution will depend on the solvent and buffer system used.
Q5: What are the visual signs of this compound degradation?
A5: Visual signs of degradation in solid form are not well-documented. For solutions, the appearance of precipitates, haziness, or a change in color may indicate degradation or solubility issues. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on proper handling and storage procedures rather than visual inspection alone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound stock or working solutions. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Ensure the stock solution has not exceeded its recommended storage time and has not undergone multiple freeze-thaw cycles. |
| Instability of the compound in the assay buffer. | Verify the pH of your experimental buffer. If possible, perform a pilot study to assess the stability of this compound in your buffer system over the duration of the experiment. | |
| Low or no inhibitory activity observed | Complete degradation of the compound. | Discard the old stock solution and prepare a new one from fresh powder. |
| Incorrect preparation of the solution. | Review the solvent and concentration calculations. Ensure the compound is fully dissolved. | |
| Precipitate forms in the working solution | Poor solubility or degradation leading to insoluble products. | Re-evaluate the solvent system. Sonication may aid dissolution.[1] If precipitation occurs after storage, it is a strong indicator of instability, and the solution should be discarded. |
Data Presentation: Storage and Stability
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution (-80°C) | -80°C | 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[1] |
| Stock Solution (-20°C) | -20°C | 1 month | Aliquot into single-use vials. Protect from light.[1] |
| Working Solution | Varies (prepare fresh) | Same day use recommended | Stability is dependent on the solvent and buffer. Avoid prolonged storage.[1] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution (10 mM)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Preparation of Working Solution for in vitro uPA Activity Assay
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate assay buffer to the desired final concentrations. Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Usage: Use the freshly prepared working solution immediately in your experiment. Do not store diluted working solutions for later use.
Mandatory Visualizations
Caption: Workflow for handling this compound.
Caption: Potential degradation routes for ZK824190 HCl.
References
Interpreting unexpected outcomes in ZK824190 hydrochloride studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK824190 hydrochloride, a selective urokinase-type plasminogen activator (uPA) inhibitor. The information provided addresses potential unexpected outcomes and offers insights into the complex signaling pathways involved.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound, providing potential explanations and troubleshooting steps.
Q1: We observed a paradoxical increase in tumor cell invasion in our in vitro assay after treatment with this compound. Why is this happening?
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and stability of your this compound stock. Consider obtaining a fresh batch or performing analytical chemistry (e.g., HPLC, LC-MS) to rule out degradation.
-
Dose-Response Analysis: Perform a comprehensive dose-response curve. Paradoxical effects can sometimes be concentration-dependent.
-
Investigate Off-Target Effects: Although this compound is selective, at higher concentrations, it may interact with other proteases. Consider testing its effect on related proteases like tPA and plasmin.
-
Examine Signaling Crosstalk: The uPA/uPAR system interacts with other signaling pathways, such as those involving integrins and growth factor receptors.[6][7][8] Inhibition of uPA might lead to compensatory activation of these alternative pathways, promoting invasion.
Q2: In our in vivo animal model of multiple sclerosis (EAE), this compound did not show the expected therapeutic efficacy. What are the possible reasons?
A2: The lack of efficacy in an in vivo model can stem from various factors, from pharmacokinetic issues to the specific pathophysiology of the model used.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If not already done, perform pharmacokinetic studies in your animal model to ensure adequate oral bioavailability and exposure of the compound in the central nervous system.
-
Model-Specific Pathophysiology: The Experimental Autoimmune Encephalomyelitis (EAE) model has several variations.[9][10][11] The specific role of uPA might differ between models. Consider if the chosen EAE model is the most appropriate for studying the effects of a uPA inhibitor.
-
Dosing Regimen: Re-evaluate the dosage and frequency of administration. The optimal therapeutic window may not have been achieved.
-
Timing of Intervention: The timing of drug administration in relation to disease induction and progression is critical. Consider initiating treatment at different stages of the disease.
-
Compensatory Mechanisms: Chronic inhibition of uPA might lead to the upregulation of other proteases or inflammatory mediators that can sustain disease progression.
Q3: We are seeing high variability in our in vitro uPA activity assays when using this compound. How can we improve consistency?
A3: High variability in enzyme activity assays can be due to several factors related to assay conditions and reagent handling.
Troubleshooting Steps:
-
Reagent Stability: Ensure all reagents, especially the uPA enzyme and the chromogenic or fluorogenic substrate, are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Assay Buffer Composition: The pH and ionic strength of the assay buffer can influence enzyme activity and inhibitor binding. Optimize the buffer conditions for your specific assay.
-
Incubation Times and Temperatures: Precisely control incubation times and maintain a constant temperature, as enzyme kinetics are highly sensitive to these parameters.
-
Plate Reader Settings: Optimize the settings of your microplate reader for the specific substrate being used (e.g., wavelength for absorbance or excitation/emission wavelengths for fluorescence).
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| Urokinase-type Plasminogen Activator (uPA) | 237 |
| Tissue-type Plasminogen Activator (tPA) | 1600 |
| Plasmin | 1850 |
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against uPA and related serine proteases.
Experimental Protocols
1. In Vitro uPA Activity Assay (Chromogenic)
This protocol is adapted from commercially available kits and provides a general procedure for measuring uPA activity.[12][13][14][15]
-
Materials:
-
96-well microplate
-
Recombinant human uPA
-
This compound (or other inhibitors)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5, containing 0.1% BSA)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed amount of recombinant human uPA to each well of the 96-well plate.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic uPA substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) at time zero.
-
Incubate the plate at 37°C and take kinetic readings at regular intervals or a final endpoint reading after a specific time.
-
Calculate the rate of substrate cleavage and determine the IC50 value for this compound.
-
2. In Vitro Cell Invasion Assay (Boyden Chamber)
This protocol describes a common method for assessing cancer cell invasion through a basement membrane matrix.[16][17][18]
-
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., fetal bovine serum)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
-
-
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Add the chemoattractant-containing medium to the lower chamber of the Boyden apparatus.
-
Seed the pre-treated cells into the upper chamber of the inserts.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invaded cells in several fields of view using a microscope.
-
Quantify the effect of this compound on cell invasion.
-
Visualizations
Caption: The uPA/uPAR signaling pathway and the inhibitory action of this compound.
References
- 1. The apparent uPA/PAI-1 paradox in cancer: more than meets the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The plasminogen activator inhibitor-1 paradox in cancer: a mechanistic understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of plasminogen activator inhibitor-1 in urokinase's paradoxical in vivo tumor suppressing or promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. abcam.com [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Mitigating ZK824190 hydrochloride cytotoxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the novel kinase inhibitor, ZK-824. Our aim is to help you mitigate unexpected cytotoxicity and achieve consistent, reliable results in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ZK-824?
ZK-824 is a potent inhibitor of the hypothetical "ZK-Kinase" signaling pathway, which is frequently dysregulated in various cancer cell lines. By blocking this kinase, ZK-824 is designed to induce apoptosis and inhibit cell proliferation in target cells.
Q2: I am observing higher-than-expected cytotoxicity in my experiments, even at low concentrations. What are the potential causes?
Several factors could contribute to unexpectedly high cytotoxicity:
-
High Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to the inhibition of the ZK-Kinase pathway.
-
Solvent Toxicity: The solvent used to dissolve ZK-824, typically DMSO, can be toxic to cells at higher concentrations.
-
Compound Instability: ZK-824 may degrade in the culture medium over time, potentially leading to the formation of more toxic byproducts.
Q3: My cytotoxicity assay results are inconsistent across experiments. What could be causing this variability?
Inconsistent results often stem from procedural or technical variations:
-
Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variability in assay readouts.
-
Compound Precipitation: ZK-824 may not be fully soluble in your culture medium, leading to uneven exposure.
-
Assay Interference: The compound might directly interfere with the reagents of your cytotoxicity assay (e.g., reducing MTT reagent).
Troubleshooting Guide
Problem 1: Excessive Cytotoxicity at Low Concentrations
| Possible Cause | Recommended Solution |
| High Cell Line Sensitivity | Perform a dose-response experiment with a wide range of ZK-824 concentrations to determine the precise IC50 value for your specific cell line. |
| Solvent Toxicity | Ensure the final DMSO concentration in your culture medium is below 0.5%. Always include a vehicle control (cells treated with the solvent alone) to differentiate between compound and solvent effects.[1][2] |
| Compound Instability | Prepare fresh dilutions of ZK-824 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
Problem 2: Inconsistent or Highly Variable Results
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| Compound Precipitation | After adding the ZK-824 stock solution to the culture medium, mix thoroughly and visually inspect for any precipitate before adding it to the cells. |
| Assay Interference | Run a control with ZK-824 in cell-free medium to see if it interacts with your assay reagents. |
Data Presentation: Comparative Cytotoxicity of ZK-824
The following table summarizes the half-maximal inhibitory concentration (IC50) of ZK-824 in various cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HeLa | Cervical Cancer | 8.1 |
| HepG2 | Liver Cancer | 25.5 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
ZK-824 stock solution
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of ZK-824 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the ZK-824 dilutions. Include vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[1]
Materials:
-
LDH Cytotoxicity Assay Kit
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Culture and treat cells with ZK-824 as described in the MTT assay protocol.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Visualizations
Caption: A simplified diagram of the hypothetical ZK-824 signaling pathway.
Caption: Experimental workflow for assessing the cytotoxicity of ZK-824.
Caption: A troubleshooting flowchart for unexpected cytotoxicity results.
References
Validation & Comparative
ZK824190 Hydrochloride vs. Other uPA Inhibitors in MS Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. The urokinase plasmonogen activator (uPA) system is implicated in the pathogenesis of MS, playing a role in the breakdown of the blood-brain barrier and inflammatory cell infiltration into the CNS. Consequently, inhibitors of uPA are being investigated as a potential therapeutic strategy for MS. This guide provides a comparative overview of ZK824190 hydrochloride and other uPA inhibitors that have been evaluated in experimental autoimmune encephalomyelitis (EAE), the most common animal model for MS.
Overview of uPA and its Role in MS Pathophysiology
The uPA system comprises the serine protease uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs). uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades extracellular matrix components and activates matrix metalloproteinases (MMPs). In the context of MS, elevated levels of uPA and uPAR are observed in active lesions, contributing to the breakdown of the blood-brain barrier, which allows inflammatory cells to enter the CNS. This influx of immune cells leads to the characteristic inflammation, demyelination, and neurodegeneration seen in MS. Inhibition of uPA is therefore a promising therapeutic approach to mitigate these pathological processes.
Caption: Experimental Workflow for a Typical EAE Study.
Signaling Pathways and Logical Relationships
The inhibition of uPA by compounds like this compound is expected to have downstream effects on the inflammatory cascade in MS. By preventing the degradation of the extracellular matrix, these inhibitors can reduce the infiltration of pathogenic immune cells into the CNS, thereby limiting demyelination and axonal damage.
dot
Caption: Logical Flow from uPA Inhibition to Clinical Improvement in EAE.
Conclusion
References
A Comparative Analysis of ZK824190 Hydrochloride and Fingolimod in the Context of Experimental Autoimmune Encephalomyelitis (EAE)
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of ZK824190 hydrochloride and fingolimod (B1672674), two therapeutic agents with distinct mechanisms of action, in the context of the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis (MS).
While extensive data is available for fingolimod, a well-established treatment for relapsing-remitting MS, information regarding this compound in EAE is limited. This guide synthesizes the available information, noting that direct quantitative comparisons are challenging due to the nascent stage of public domain research on this compound in this specific application. We will leverage data from a closely related compound, ZK824859, to infer the potential therapeutic rationale for this compound.
Introduction to the Compounds
Fingolimod (FTY720) is an orally administered sphingosine-1-phosphate (S1P) receptor modulator. It is a prodrug that is phosphorylated in vivo to its active form, which then acts as a functional antagonist of S1P receptors on lymphocytes. This antagonism prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system (CNS)[1].
Mechanism of Action
Fingolimod: Lymphocyte Sequestration and CNS Effects
Fingolimod's primary mechanism involves the downregulation of S1P1 receptors on lymphocytes, which are crucial for their exit from secondary lymphoid organs. By sequestering lymphocytes, particularly autoaggressive T cells, fingolimod limits the inflammatory assault on the CNS[1]. Emerging evidence also suggests that fingolimod may have direct effects within the CNS, potentially promoting neuroprotective and remyelination processes[5].
This compound: Targeting the Urokinase Plasminogen Activator System
The urokinase plasminogen activator (uPA) and its receptor (uPAR) are key components of a proteolytic cascade that is upregulated during neuroinflammation. This system is believed to facilitate the infiltration of inflammatory cells into the CNS by breaking down the extracellular matrix of the blood-brain barrier[3][4]. As a uPA inhibitor, this compound is hypothesized to exert its therapeutic effect by attenuating this process, thereby reducing immune cell entry and subsequent inflammation and demyelination within the CNS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 4. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK824190 Hydrochloride and Amiloride: A Comparative Analysis of uPA Inhibition Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZK824190 hydrochloride and amiloride (B1667095) as inhibitors of urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer invasion and metastasis. This document summarizes quantitative data, details experimental methodologies, and visualizes the uPA signaling pathway and experimental workflows to aid in the informed selection of research tools for targeting uPA.
Data Presentation: Quantitative Comparison of uPA Inhibition
The following table summarizes the available quantitative data for this compound and amiloride concerning their efficacy in inhibiting uPA. It is important to note that the inhibitory potency of amiloride has been reported with some variability across different studies and methodologies.
| Compound | Metric | Value | Selectivity |
| This compound | IC50 | 237 nM | Selective for uPA over tissue-type plasminogen activator (tPA) and Plasmin. |
| Amiloride | Ki | 2.4 µM, 7 µM | Specific for uPA; does not inhibit tPA. |
| IC50 | 45-85 µM (soluble uPA) |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are both measures of inhibitor potency. Lower values indicate higher potency. The different metrics and the range of values for amiloride should be considered when comparing the two compounds. The IC50 value for this compound is significantly lower than the reported Ki and IC50 values for amiloride, suggesting a higher potency for this compound in inhibiting uPA.
Experimental Protocols
The determination of uPA inhibitory activity for compounds like this compound and amiloride is typically performed using in vitro enzyme inhibition assays. The following are generalized protocols for fluorogenic and chromogenic assays, which are common methods for this purpose.
uPA Enzyme Inhibition Assay (Fluorogenic)
Principle: This assay quantifies the enzymatic activity of uPA by measuring the fluorescence generated from the cleavage of a specific fluorogenic substrate. In the presence of an inhibitor, the rate of fluorescence increase is reduced, allowing for the determination of inhibitory potency.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound or amiloride) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to various concentrations in assay buffer.
-
Prepare a solution of human uPA enzyme in assay buffer.
-
Prepare a solution of a fluorogenic uPA substrate (e.g., a peptide conjugated to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC)) in assay buffer.
-
-
Assay Procedure:
-
Add a fixed volume of the uPA enzyme solution to the wells of a microplate.
-
Add the different concentrations of the test compound or vehicle control to the respective wells.
-
Incubate the plate for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
uPA Enzyme Inhibition Assay (Chromogenic)
Principle: This assay is similar to the fluorogenic assay but utilizes a chromogenic substrate that releases a colored product upon cleavage by uPA. The increase in absorbance is measured to determine enzyme activity and inhibition.
Methodology:
-
Reagent Preparation:
-
Prepare stock and diluted solutions of the test compound as described for the fluorogenic assay.
-
Prepare a solution of human uPA enzyme in assay buffer.
-
Prepare a solution of a chromogenic uPA substrate (e.g., a peptide conjugated to p-nitroaniline (pNA)) in assay buffer.
-
-
Assay Procedure:
-
The procedure is analogous to the fluorogenic assay, with the addition of the enzyme, inhibitor, and substrate to the microplate wells.
-
-
Data Analysis:
-
Monitor the increase in absorbance at the appropriate wavelength for the chromophore (e.g., 405 nm for pNA) over time using an absorbance plate reader.
-
Calculate the reaction rates and determine the IC50 value as described for the fluorogenic assay.
-
Mandatory Visualization
uPA Signaling Pathway
The following diagram illustrates the central role of uPA in the activation of plasminogen and the subsequent signaling cascade that promotes cell migration and invasion.
Caption: The uPA signaling pathway, initiating with the activation of uPA and leading to ECM degradation and cell migration.
Experimental Workflow for uPA Inhibition Assay
The following diagram outlines the typical workflow for an in vitro uPA inhibition assay.
Caption: A generalized workflow for determining the inhibitory potential of a compound against uPA.
Comparative Analysis of ZK824190 Hydrochloride: Human vs. Murine uPA Cross-Reactivity
For Immediate Release
This guide provides a comparative overview of the inhibitory activity of ZK824190 hydrochloride, a selective urokinase-type plasminogen activator (uPA) inhibitor. The available data on its activity against human uPA and its selectivity over other related proteases are presented. At present, specific data on the cross-reactivity of this compound with murine uPA is not available in the public domain.
Introduction to this compound
This compound is an orally available, selective inhibitor of urokinase-type plasminogen activator (uPA).[1][2][3] uPA is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Its overexpression is associated with the progression of various diseases, including cancer and multiple sclerosis.
Performance Data: Human Enzyme Inhibition
Quantitative data for the inhibitory activity of this compound against human uPA and its cross-reactivity with other human serine proteases are summarized in the table below. This information is crucial for assessing the compound's selectivity and potential for off-target effects.
| Target Enzyme | IC50 (nM) |
| Human uPA | 237 |
| Human tPA | 1600 |
| Human Plasmin | 1850 |
Data sourced from MedchemExpress and Immunomart.[1][3]
The data clearly indicates that this compound is significantly more potent against human uPA compared to tissue-type plasminogen activator (tPA) and plasmin, demonstrating its selectivity.
Murine uPA Cross-Reactivity: An Unanswered Question
A thorough search of the scientific literature and publicly available databases did not yield specific inhibitory data (IC50 or Kᵢ values) for this compound against murine uPA. The primary research article describing the discovery of this class of inhibitors focuses on their activity against human enzymes and their efficacy in a rat model of experimental autoimmune encephalomyelitis (EAE), but does not provide a direct enzymatic comparison with murine uPA.
The lack of murine cross-reactivity data is a critical consideration for researchers planning preclinical studies in mouse models. The species-specific differences between human and murine uPA can significantly impact the efficacy of an inhibitor.
Experimental Protocols
Below is a generalized protocol for an in vitro uPA inhibition assay, which is a standard method for determining the inhibitory potency of compounds like this compound.
Enzyme Inhibition Assay (Chromogenic Substrate Method)
-
Reagents and Materials:
-
Human or murine uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A solution of human or murine uPA is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The absorbance is measured at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Key Processes
To further aid in the understanding of the context of this compound's function, the following diagrams illustrate the general uPA signaling pathway and a typical experimental workflow for assessing enzyme inhibition.
Caption: A simplified diagram of the urokinase-type plasminogen activator (uPA) signaling pathway.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
References
- 1. Discovery of selective urokinase plasminogen activator (uPA) inhibitors as a potential treatment for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ZK824190 Hydrochloride and UK122 as uPA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent urokinase-type plasminogen activator (uPA) inhibitors: ZK824190 hydrochloride and UK122. The following sections present a comprehensive overview of their inhibitory profiles, selectivity, and reported cellular effects, supported by quantitative data and detailed experimental methodologies.
Introduction to uPA and its Role in Pathology
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in various physiological processes, including fibrinolysis and tissue remodeling. However, its overexpression is strongly associated with the progression of various cancers. By converting plasminogen to plasmin, uPA initiates a proteolytic cascade that degrades the extracellular matrix, facilitating tumor cell invasion and metastasis. This central role in cancer pathology has made uPA a significant target for the development of novel anti-cancer therapies.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency and selectivity of this compound and UK122 against uPA and other serine proteases are summarized below. The data presented is compiled from various independent studies.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and UK122
| Compound | uPA (nM) | tPA (nM) | Plasmin (nM) | Thrombin (nM) | Trypsin (nM) |
| This compound | 237 | 1600 | 1850 | Not Reported | Not Reported |
| UK122 | 200[1][2] | >100,000[2] | >100,000[2] | >100,000[2] | >100,000[2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency. Data for the two compounds are from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Selectivity Profile
This compound demonstrates selectivity for uPA over tissue-type plasminogen activator (tPA) and plasmin, with approximately 6.7-fold and 7.8-fold higher potency for uPA, respectively.
UK122 exhibits a more pronounced selectivity profile. It is a potent uPA inhibitor with an IC50 of 0.2 µM and shows minimal to no inhibition of other serine proteaces such as tPA, plasmin, thrombin, and trypsin, with IC50 values for these enzymes all exceeding 100 µM[1][2]. This high specificity suggests a potentially lower risk of off-target effects.
Cellular Effects
Both compounds have been investigated for their effects on cancer cell behavior in vitro.
This compound has been highlighted as a potential therapeutic for multiple sclerosis.
UK122 has been shown to significantly inhibit the migration and invasion of pancreatic cancer cell lines in a dose-dependent manner[1][2]. Notably, it exhibits low cytotoxicity against these cells[1].
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: uPA signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
In Vitro uPA Inhibition Assay (Chromogenic)
This protocol is a generalized procedure for determining the IC50 value of a uPA inhibitor.
1. Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Test inhibitors (this compound, UK122) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of the uPA enzyme in assay buffer.
-
Prepare serial dilutions of the test inhibitors in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
In a 96-well plate, add the assay buffer, the uPA enzyme solution, and the inhibitor solution to designated wells. Include control wells with enzyme and solvent but no inhibitor (100% activity) and wells with buffer only (background).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol outlines a common method to assess the effect of uPA inhibitors on cancer cell migration.
1. Materials:
-
Cancer cell line with endogenous uPA expression
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Test inhibitors
-
Sterile pipette tips or a specialized scratch tool
-
Microscope with a camera
2. Procedure:
-
Seed the cancer cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with serum-free medium to remove detached cells.
-
Add fresh serum-free medium containing different concentrations of the test inhibitor to the wells. Include a vehicle control.
-
Capture images of the wound at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each image.
-
Calculate the percentage of wound closure over time for each inhibitor concentration compared to the control.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol describes a method to evaluate the effect of uPA inhibitors on the invasive potential of cancer cells.
1. Materials:
-
Cancer cell line
-
Boyden chamber inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., fetal bovine serum)
-
Test inhibitors
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
2. Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Boyden chamber inserts, along with different concentrations of the test inhibitor.
-
Fill the lower chamber with a medium containing a chemoattractant.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields for each insert.
-
Calculate the percentage of invasion inhibition for each inhibitor concentration relative to the vehicle control.
Conclusion
Both this compound and UK122 are effective inhibitors of uPA. UK122 demonstrates a higher degree of selectivity, which may translate to a more favorable safety profile. The choice between these inhibitors for research or therapeutic development would depend on the specific application, considering factors such as the desired potency, selectivity, and the biological context being investigated. The provided data and protocols offer a foundation for researchers to conduct their own comparative evaluations and further explore the potential of these compounds as uPA-targeted agents.
References
Benchmarking ZK824190 Hydrochloride Against Current Multiple Sclerosis Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound ZK824190 hydrochloride with established first and second-line therapies for multiple sclerosis (MS). The objective is to benchmark the performance of this novel urokinase-type plasminogen activator (uPA) inhibitor against current treatments, supported by available preclinical experimental data.
Overview of this compound
This compound is a selective, orally active inhibitor of urokinase-type plasminogen activator (uPA). Its potential therapeutic application in multiple sclerosis stems from the role of uPA in the inflammatory cascade and breakdown of the blood-brain barrier, key pathological events in MS. While direct preclinical studies on this compound in MS models are not extensively published, research on structurally related compounds provides insight into its potential efficacy. A notable example is ZK824859, a representative of the same structural class, which has demonstrated the ability to lower clinical scores in both acute and chronic mouse models of experimental autoimmune encephalomyelitis (EAE), a common preclinical model for MS.[1]
Chemical Properties of this compound:
-
Molecular Formula: C₂₂H₂₁ClF₂N₂O₄
-
Mechanism of Action: Selective inhibition of urokinase-type plasminogen activator (uPA).
-
IC₅₀ Values:
-
uPA: 237 nM
-
tPA: 1600 nM
-
Plasmin: 1850 nM
-
Comparative Analysis of Preclinical Efficacy in EAE Models
The following tables summarize the preclinical efficacy of this compound's structural analog and current MS therapies in the Experimental Autoimmune Encephalomyelitis (EAE) model. EAE is the most widely used animal model for MS, mimicking many of the inflammatory and neurodegenerative features of the human disease.
Table 1: Comparison of Effects on Clinical Score in EAE Models
| Compound | EAE Model | Dosing Regimen | Effect on Clinical Score |
| ZK824859 (analog of ZK824190) | Acute and Chronic Mouse EAE | Not Specified | Lowered clinical scores.[1] |
| Fingolimod (B1672674) | Mouse EAE | 0.3 mg/kg, prophylactic | Significantly inhibited the elevation of EAE scores (score at day 20: 0.27 vs. 2.8 in untreated).[2] |
| Siponimod | Mouse EAE-optic neuritis | Not Specified | 80-95% reduction in clinical EAE scores.[3] |
| Teriflunomide | Dark Agouti Rat EAE | 3 and 10 mg/kg, prophylactic | Delayed disease onset and reduced maximal and cumulative scores.[4] |
| Dimethyl Fumarate | Mouse EAE | 7.5 mg/kg | Significantly reduces the severity of EAE.[5] |
| Glatiramer Acetate | Mouse EAE | Daily injections, various stages | Treatment at different stages (prevention, suppression, delayed suppression) showed therapeutic benefit. |
| Cladribine | Mouse EAE | Oral, 5 consecutive days (day 5-9) | Significantly attenuated clinical deficits.[6] |
| Interferon-beta | SJL Mouse EAE | 10,000 U/day, every other day | Reduced disease activity.[7] |
Table 2: Comparison of Effects on Pathological Markers in EAE Models
| Compound | EAE Model | Effect on Inflammation | Effect on Neurodegeneration |
| ZK824859 (analog of ZK824190) | Not Specified | Not Specified | Not Specified |
| Fingolimod | Mouse EAE | Reduced lymphocyte infiltration. | Preserved dendritic integrity.[2] |
| Siponimod | Mouse EAE | Reduced meningeal ectopic lymphoid tissue formation.[8] | Rescued defective GABAergic transmission.[9] |
| Teriflunomide | Dark Agouti Rat EAE | Up to 70% decrease in inflammation. | Up to 90% reduction in demyelination and axonal loss.[10] |
| Dimethyl Fumarate | Mouse EAE | Reduced frequencies of IFN-γ and IL-17–producing CD4+ cells.[11] | Preserves myelin and axons.[12] |
| Glatiramer Acetate | Mouse EAE | Marked inhibition of spleen cell proliferation and Th1 cytokine response.[13] | Reduced axonal damage.[14] |
| Cladribine | Mouse EAE | Reduced immune cell infiltration into the CNS.[6] | Partially restored cortical neuronal network function.[15] |
| Interferon-beta | SJL Mouse EAE | Reduced amounts of IFN-γ; increased IL-10 and TGF-β.[7] | Not Specified |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in MS
The therapeutic potential of this compound in MS is hypothesized to be mediated through the inhibition of the uPA/uPAR system, which plays a critical role in neuroinflammation.
Experimental Workflow for Preclinical Evaluation in EAE
A typical experimental workflow for assessing the efficacy of a novel compound like this compound in the EAE model is outlined below.
Detailed Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction
-
Animal Model: C57BL/6 mice are commonly used.
-
Inducing Agent: Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
-
Procedure: Mice are immunized subcutaneously with the MOG/CFA emulsion. Pertussis toxin is administered intraperitoneally on the day of immunization and two days post-immunization to facilitate the entry of inflammatory cells into the central nervous system.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
Histopathological Analysis
-
Tissue Collection: At the end of the study, animals are euthanized, and the brain and spinal cord are collected.
-
Staining: Tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and Luxol fast blue (LFB) to evaluate demyelination. Immunohistochemistry can be used to identify specific immune cell infiltrates (e.g., CD4+ T cells, B cells, macrophages).
-
Quantification: The extent of inflammation and demyelination is quantified using microscopy and image analysis software.
Immunological Assays
-
Cell Isolation: Splenocytes and lymph node cells are isolated to assess peripheral immune responses. CNS-infiltrating immune cells can be isolated from the brain and spinal cord.
-
Flow Cytometry: Used to quantify different immune cell populations (e.g., Th1, Th17, regulatory T cells) based on cell surface and intracellular markers.
-
Cytokine Analysis: The levels of pro-inflammatory (e.g., IFN-γ, IL-17) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines in cell culture supernatants or serum can be measured by ELISA or multiplex bead assays.
Logical Relationship for Comparative Benchmarking
To effectively benchmark a new therapeutic candidate like this compound, a structured, multi-tiered approach is necessary, progressing from in vitro characterization to in vivo efficacy and safety profiling.
Conclusion
This compound, as a selective uPA inhibitor, represents a novel therapeutic approach for multiple sclerosis by targeting the enzymatic cascade involved in neuroinflammation and blood-brain barrier disruption. Preclinical data on a closely related compound are promising, suggesting a potential for efficacy in reducing the clinical severity of the disease. However, further direct experimental evidence for this compound in EAE models is necessary for a more definitive comparison with established MS therapies. The provided data and protocols offer a framework for such a comparative evaluation, highlighting the key parameters for benchmarking new therapeutic candidates in the field of MS drug development.
References
- 1. Discovery of selective urokinase plasminogen activator (uPA) inhibitors as a potential treatment for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teriflunomide reduces behavioral, electrophysiological, and histopathological deficits in the Dark Agouti rat model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferon beta modulates experimental autoimmune encephalomyelitis by altering the pattern of cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Siponimod Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 12. Neuroprotective and Anti-Inflammatory Effects of Dimethyl Fumarate, Monomethyl Fumarate, and Cannabidiol in Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glatiramer Acetate in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of ZK824190 Hydrochloride and Other Benzylamines: A Comparative Guide for Researchers
An Objective Analysis of Urokinase-Type Plasminogen Activator (uPA) Inhibitors
This guide provides a comparative overview of the available data on the in vivo efficacy of ZK824190 hydrochloride and other benzylamine-containing compounds targeting the urokinase-type plasminogen activator (uPA) system. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, inflammation, and neurobiology where the uPA system plays a critical role.
While direct comparative in vivo studies for this compound are not extensively available in the public domain, this guide synthesizes the known preclinical data for this compound and contrasts it with other relevant uPA inhibitors to provide a valuable contextual analysis.
Introduction to this compound
This compound is a selective, orally active inhibitor of urokinase-type plasminogen activator (uPA).[1] The uPA system is a key player in extracellular matrix remodeling and has been implicated in a variety of pathological processes, including tumor invasion and metastasis, as well as inflammatory and neurodegenerative diseases.[2][3][4] this compound's mechanism of action is the direct inhibition of the enzymatic activity of uPA, thereby preventing the conversion of plasminogen to plasmin, a crucial step in tissue degradation.[1]
Initial reports have suggested its potential utility in studies related to multiple sclerosis, although comprehensive in vivo efficacy data in this or other disease models remains limited in publicly accessible literature.[1]
Comparative Efficacy Data
Due to the limited availability of in vivo data for this compound, this section presents its known in vitro inhibitory profile alongside data from other notable uPA inhibitors. This allows for a preliminary assessment of its potency and selectivity.
| Compound | Target | IC50 (nM) | Class | Notes |
| This compound | uPA | 237 | Benzylamine (B48309) derivative | Orally active. Also inhibits tPA (1600 nM) and Plasmin (1850 nM).[1] |
| WX-UK1 | uPA | - | Small molecule | Has undergone Phase I clinical trials in combination with capecitabine (B1668275) for advanced malignancies.[5][6] |
| WX-340 | uPA | 90 | Small molecule | Showed ability to reduce cell adhesion and invasiveness in vitro in anaplastic thyroid cancer cell lines.[7] |
| UK122 | uPA | 200 | 4-oxazolidinone derivative | Demonstrated high specificity against uPA and inhibited migration and invasion of pancreatic cancer cell lines.[6] |
| p-aminobenzamidine | uPA | - | Benzamidine (B55565) derivative | A competitive inhibitor that showed a growth-inhibitory effect on a human prostate tumor xenograft in SCID mice.[8] |
| IPR-803 ('4') | uPAR·uPA interaction | 200 (for binding to uPAR) | Small molecule | Impaired metastasis to the lungs in a murine breast cancer model.[9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating uPA inhibitors, the following diagrams are provided.
Caption: Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Efficacy.
Experimental Protocols
While a specific protocol for this compound is not available, a general methodology for evaluating a uPA inhibitor in a cancer xenograft model is outlined below. This protocol is based on standard practices in the field.
Objective: To assess the in vivo anti-tumor and anti-metastatic efficacy of a uPA inhibitor.
Animal Model:
-
Species: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A human cancer cell line with high uPA expression (e.g., MDA-MB-231 for breast cancer, DU 145 for prostate cancer).
-
Implantation: Subcutaneous injection of 1 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
Experimental Groups:
-
Vehicle Control (e.g., appropriate buffer or suspension vehicle).
-
uPA Inhibitor (e.g., this compound) - Low Dose.
-
uPA Inhibitor - High Dose.
-
Positive Control (optional, a standard-of-care chemotherapy agent).
Dosing and Administration:
-
Route: Oral gavage, consistent with the reported oral activity of this compound.
-
Frequency: Once or twice daily, determined by pharmacokinetic studies.
-
Duration: Treatment is initiated when tumors reach a palpable size (e.g., 100 mm³) and continues for a predefined period (e.g., 21-28 days).
Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Metastasis: At the end of the study, lungs and other relevant organs are harvested for histological analysis to quantify metastatic nodules.
-
Body Weight: Monitored as an indicator of toxicity.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis:
-
Satellite groups of animals may be used to collect blood and tumor tissue at various time points after dosing to determine drug concentrations (PK) and target engagement (e.g., inhibition of uPA activity in the tumor, PD).
Statistical Analysis:
-
Tumor growth curves are analyzed using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Differences in final tumor weight and metastatic burden between groups are assessed using t-tests or ANOVA.
Conclusion
This compound is a promising selective, orally active uPA inhibitor based on its in vitro profile. However, a comprehensive understanding of its in vivo efficacy requires further investigation and publication of detailed preclinical studies. The broader landscape of uPA inhibitors, including small molecules and benzamidine derivatives, has demonstrated the therapeutic potential of targeting this pathway in diseases such as cancer. The provided experimental framework offers a standard approach for the future in vivo evaluation of this compound and other novel benzylamine-based uPA inhibitors. Researchers are encouraged to consult the primary literature for the most up-to-date findings as new data becomes available.
References
- 1. Design, synthesis and biological evaluation of novel 7-alkylamino substituted benzo[a]phenazin derivatives as dual topoisomerase I/II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri "Brain-Eating" Amoeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urokinase-type plasminogen activator (uPA) and its receptor (uPAR): development of antagonists of uPA/uPAR interaction and their effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Therapeutics Targeting the Urokinase Plasminogen Activator Receptor (uPAR) and Their Translation Toward the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo patterns of expression of urokinase and its inhibitor PAI-1 suggest a concerted role in regulating physiological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ZK824190 Hydrochloride and Other Selective uPA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The urokinase-type plasminogen activator (uPA) system is a critical pathway in cancer progression, playing a key role in tumor invasion and metastasis. This has led to the development of numerous selective uPA inhibitors as potential anti-cancer therapeutics. This guide provides a head-to-head comparison of ZK824190 hydrochloride with other notable selective uPA inhibitors, supported by experimental data to aid researchers in their drug development efforts.
Quantitative Performance Data
The following table summarizes the in vitro potency and selectivity of this compound and other selected uPA inhibitors against uPA and other key serine proteases. Lower IC50 and Ki values indicate higher potency.
| Compound | uPA IC50 (nM) | uPA Ki (nM) | tPA IC50 (nM) | Plasmin IC50 (nM) | Selectivity (uPA vs. tPA/Plasmin) |
| This compound | 237[1][2][3] | - | 1600[1][2][3] | 1850[1][2][3] | ~7-8 fold selective over tPA and Plasmin |
| UK122 | 200[4][5] | - | >100,000[4][5] | >100,000[4][5] | >500 fold selective over tPA and Plasmin |
| UK-371,804 | - | 10 | - | - | 4000-fold vs tPA and 2700-fold vs plasmin[6] |
| WX-UK1 (active metabolite of Upamostat/WX-671) | Nanomolar range[7] | - | - | Nanomolar range[7] | Potent inhibitor of uPA, plasmin, and thrombin[7] |
Experimental Protocols
The determination of inhibitor potency (IC50 and Ki values) is crucial for the comparative evaluation of selective uPA inhibitors. Below are detailed methodologies for key experiments.
In Vitro uPA Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the inhibitory activity of compounds against uPA, often utilizing a chromogenic or fluorogenic substrate.
Materials:
-
Human uPA enzyme
-
Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a 7-amino-4-trifluoromethylcoumarin (AFC)-based substrate)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the uPA enzyme in assay buffer. Prepare serial dilutions of the test compounds and the reference inhibitor. Prepare the uPA substrate solution according to the manufacturer's instructions.
-
Assay Reaction: To each well of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the uPA enzyme solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the uPA substrate to each well.
-
Measurement: Measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of substrate cleavage is proportional to the uPA activity.
-
Data Analysis: Plot the rate of reaction against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.
Visualizing Key Pathways and Workflows
uPA Signaling Pathway in Cancer Metastasis
The following diagram illustrates the central role of uPA in the signaling cascade that promotes cancer cell invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM) and activates signaling pathways involved in cell migration and proliferation.[1][8][9]
Caption: uPA signaling cascade in cancer metastasis.
Experimental Workflow for Screening uPA Inhibitors
This diagram outlines a typical workflow for the screening and validation of potential uPA inhibitors, from initial high-throughput screening to more detailed in vitro characterization.
Caption: Workflow for uPA inhibitor screening.
References
- 1. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of ZK824190 Hydrochloride in Multiple Sclerosis Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Multiple sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. Current therapeutic strategies primarily focus on modulating the immune system. However, there is a growing interest in novel targets that address other pathological aspects of the disease, such as tissue remodeling and repair. The urokinase-type plasminogen activator (uPA) system has emerged as a key player in the pathogenesis of MS, making it a promising target for therapeutic intervention. This guide provides a comparative assessment of ZK824190 hydrochloride, a selective uPA inhibitor, and its translational potential in MS research, benchmarking it against other relevant compounds.
The Rationale for Targeting the uPA System in Multiple Sclerosis
The uPA system, comprising uPA and its receptor (uPAR), is a critical regulator of extracellular matrix remodeling and cell migration. In the context of MS, studies have revealed a significant upregulation of both uPA and uPAR in acute MS lesions. This increase is closely associated with the infiltration of inflammatory cells into the CNS, a hallmark of the disease. The uPA-uPAR complex, concentrated on these inflammatory cells, is thought to facilitate their migration across the blood-brain barrier (BBB). By inhibiting uPA, it is hypothesized that the influx of damaging immune cells into the CNS can be attenuated, thereby reducing inflammation and subsequent neuronal damage.
Comparative Analysis of uPA Inhibitors
This section compares this compound with other known uPA inhibitors that have been investigated in the context of neuroinflammation.
Data Presentation
| Compound | Target | IC50 (uPA) | Preclinical Model | Key Findings | Reference |
| This compound | uPA | 237 nM | - | Selective, orally active uPA inhibitor. | [1][2] |
| ZK824859 | uPA | Potent (exact value not specified) | Acute and Chronic EAE (mouse) | Lowered clinical scores, suggesting therapeutic potential in MS. | [3] |
| Upamostat (WX-UK1) | uPA, other serine proteases | Potent (exact value not specified) | Various cancer models, some inflammation studies | Orally bioavailable prodrug of WX-UK1 with anti-invasive and potential anti-inflammatory properties. | [4] |
| Amiloride | uPA (moderate), ASIC channels | 7 µM | EAE (animal models) | Reduces functional neurological deficits and neuronal damage. | [5] |
Note: Direct comparative quantitative data for these compounds in a standardized MS model is limited in the publicly available literature. The data presented is based on individual studies.
Signaling Pathways and Experimental Workflows
uPA/uPAR Signaling Pathway in Neuroinflammation
The binding of uPA to its receptor, uPAR, on the surface of immune cells initiates a cascade of events that promotes cell migration and invasion. This process involves both proteolytic and non-proteolytic mechanisms. Proteolytically, the uPA-uPAR complex converts plasminogen to plasmin, which can degrade components of the extracellular matrix. Non-proteolytically, the complex interacts with other cell surface receptors, such as integrins and the low-density lipoprotein receptor-related protein-1 (LRP1), to activate intracellular signaling pathways that regulate the cytoskeleton and promote cell motility.
References
- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Histone Deacetylase Activity Promotes Invasion of Human Cancer Cells through Activation of Urokinase Plasminogen Activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ZK824190 Hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of ZK824190 hydrochloride in a research environment.
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety protocols and regulatory requirements.
Understanding the Hazard Profile
While a comprehensive hazard profile for this compound is not fully detailed in available safety data sheets, it is imperative to handle it with care. The provided Safety Data Sheet (SDS) does not list specific hazard classifications but advises avoiding contact with skin and eyes, preventing dust and aerosol formation, and using in a well-ventilated area.[1]
Disposal Procedures for this compound
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to avoid environmental contamination by preventing discharge into sewer systems, water, foodstuffs, or feed.[1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound. The label should include the chemical name, "Hazardous Waste," and the accumulation start date.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Segregation is key to safe disposal.[2][3]
-
-
Container Management:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.
-
Follow all institutional procedures for waste pickup, including any specific packaging or labeling requirements.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1][5] The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning.[1] Combustible packaging materials may be incinerated.[1]
-
Quantitative Data Summary
| Parameter | Information | Source |
| CAS Number | 2629177-12-2 | [1] |
| Recommended Disposal Methods | Licensed chemical destruction plant, Controlled incineration with flue gas scrubbing | [1] |
| Prohibited Disposal Routes | Sewer systems, Waterways, Contamination of foodstuffs, feed, or seed | [1] |
| Container Rinsing | Triple-rinse with a suitable solvent | [1][5] |
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling ZK824190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of ZK824190 hydrochloride, a potent research compound. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure and must be used in conjunction with engineering controls like chemical fume hoods.[1] A thorough risk assessment should be conducted before handling this compound to determine the necessary level of protection.
Recommended PPE for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator with a face shield.[2] - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., two pairs of nitrile gloves). - Disposable sleeves. | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and an extra barrier for skin contact are essential. |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles.[3] - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization but potential for splashes and spills.[3] |
Glove Selection and Chemical Resistance
While specific permeation data for this compound is not available, general guidance for handling hydrochloride salts and working with common laboratory solvents suggests the use of nitrile or latex gloves.[4][5] Always inspect gloves for visible signs of degradation or punctures before and during use.[6] Change gloves immediately if contamination is suspected.
| Glove Material | Breakthrough Time (General Guidance for HCl) | Recommendation |
| Nitrile | > 60 minutes[7][8] | Recommended |
| Latex | 31-60 minutes[7] | Acceptable for short-term use |
| Vinyl | Variable | Not Recommended |
Note: Breakthrough times are influenced by factors such as chemical concentration, temperature, and glove thickness. It is crucial to consult the glove manufacturer's specific chemical resistance data.
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized operating procedures is critical when working with potent compounds like this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Consult the Safety Data Sheet (SDS) and perform a risk assessment for the planned experiment.
-
Ensure a certified chemical fume hood is used for all manipulations of the solid compound and concentrated solutions.[9]
-
Prepare a designated and clearly labeled waste container for this compound waste.
-
Have a chemical spill kit readily accessible.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles or a face shield.
-
Don the inner pair of gloves.
-
If handling the solid, put on a respirator.
-
Don the outer pair of gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling:
-
Decontamination and Doffing PPE:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Remove the outer pair of gloves first, turning them inside out.
-
Remove the lab coat and any other disposable PPE.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (Contaminated PPE, weigh boats, etc.) | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[3] |
| Liquid Waste (Aqueous solutions) | 1. Neutralization: In a well-ventilated area (preferably a fume hood), slowly add a weak base such as sodium bicarbonate to the acidic solution until effervescence ceases.[5][10][11] 2. pH Verification: Check the pH of the solution using pH paper or a meter to ensure it is within the neutral range (typically 6-8).[5][12] 3. Collection: Transfer the neutralized solution to a sealed and labeled hazardous waste container.[12] |
| Sharps (Needles, contaminated glassware) | - Place in a designated, puncture-resistant sharps container labeled as "Hazardous Waste" with the chemical name. |
Disposal of all waste must comply with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Chemical Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
Caption: Workflow for responding to a chemical spill of this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. laballey.com [laballey.com]
- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities | Semantic Scholar [semanticscholar.org]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Chemical resistance list: Resistance of disposable gloves to chemicals and cytostatic drugs [bingold.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. Safe disposal of hydrochloric acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
